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Foundational

Physicochemical Profiling and Synthetic Utility of 7-Azaspiro[3.5]nonane-2-carboxylic Acid in Modern Drug Discovery

Executive Summary: Escaping "Flatland" in Drug Design In contemporary medicinal chemistry, the strategic transition away from planar, "flat" aromatic rings toward three-dimensional, Fsp³-rich architectures is a proven me...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: Escaping "Flatland" in Drug Design

In contemporary medicinal chemistry, the strategic transition away from planar, "flat" aromatic rings toward three-dimensional, Fsp³-rich architectures is a proven method for improving clinical success rates. The spirocyclic building block 7-azaspiro[3.5]nonane-2-carboxylic acid has emerged as a privileged scaffold in this paradigm[1][2]. By providing rigid, orthogonal vectorization of its functional groups, this spirocycle enhances target engagement while mitigating the off-target promiscuity and poor aqueous solubility typically associated with flat pharmacophores.

This technical guide details the physicochemical properties, structural dynamics, pharmacological utility, and validated synthetic handling of this critical intermediate, primarily focusing on its highly utilized N-Boc protected derivative.

Structural Dynamics and Physicochemical Profile

The 7-azaspiro[3.5]nonane core consists of a six-membered piperidine ring spiro-fused to a four-membered cyclobutane ring. This specific topology forces the substituents at the 2-position (carboxylic acid) and 7-position (amine) into highly predictable, divergent 3D vectors in space[2].

The cyclobutane ring introduces a degree of ring strain and puckering. This slightly alters the hybridization of the carbon atoms, subtly shifting the pKa of the attached carboxylic acid compared to standard acyclic aliphatic acids. Meanwhile, the basicity of the piperidine nitrogen remains robust, providing excellent solubility profiles[3]. For practical synthetic applications and bench stability, the compound is predominantly utilized and sourced in its N-Boc protected form[4].

Table 1: Physicochemical Properties of the N-Boc Protected Scaffold
PropertyValue / Description
Chemical Name 7-(tert-Butoxycarbonyl)-7-azaspiro[3.5]nonane-2-carboxylic acid
CAS Number 873924-12-0[4]
Molecular Formula C₁₄H₂₃NO₄
Molecular Weight 269.34 g/mol
Predicted pKa ~4.5 (Carboxylic Acid) ; ~10.6 (Deprotected Amine)[3]
Physical Form White to Yellow Solid
Storage Conditions 2-8°C, sealed tightly in a dry, well-ventilated area

Mechanistic Role in Pharmacological Targeting

The unique geometry of the 7-azaspiro[3.5]nonane system has been successfully leveraged across multiple therapeutic domains. By utilizing the orthogonal vectors of the 2- and 7-positions, medicinal chemists can independently tune pharmacokinetics and target binding.

  • FAAH Inhibitors (Pain Management): The core was utilized as a primary scaffold to develop PF-04862853, an orally efficacious covalent inhibitor of fatty acid amide hydrolase (FAAH)[1]. The spirocyclic nature provided a remarkable reduction in molecular weight while maintaining favorable CNS drug-like properties compared to earlier iterations[1].

  • GPR119 Agonists (Metabolic Disease): Derivatization of the 2-carboxylic acid via amide coupling and the 7-amine via N-capping led to potent GPR119 agonists. These derivatives demonstrated desirable pharmacokinetic profiles and significant glucose-lowering effects in diabetic models[5].

  • ASH1L Inhibitors (Epigenetics): Recent structure-based drug design has incorporated the spiro-piperidine moiety to induce critical hydrogen bond formations within the ASH1L binding pocket, demonstrating its utility in oncology and epigenetic modulation[6].

Vectorization Core 7-Azaspiro[3.5]nonane Core High Fsp3 Fraction N_Term 7-Position (Amine) Urea/Amide Formation Core->N_Term Vector 1 C_Term 2-Position (Carboxyl) Amide/Ester Linkages Core->C_Term Vector 2 FAAH FAAH Inhibitors e.g., PF-04862853 N_Term->FAAH Urea linkage ASH1L ASH1L Inhibitors Epigenetic Targeting N_Term->ASH1L Spiro-piperidine substitution GPR119 GPR119 Agonists Metabolic Control C_Term->GPR119 Amide coupling

Fig 1. Pharmacological targeting via orthogonal vectors of the 7-azaspiro[3.5]nonane core.

Self-Validating Experimental Protocol: Amide Coupling & Deprotection

As a Senior Application Scientist, I emphasize that robust chemistry requires self-validating protocols. The cyclobutane-bound carboxylic acid at the 2-position is sterically hindered. Standard carbodiimide couplings (e.g., EDC/HOBt) often yield sluggish kinetics and incomplete conversions. The following protocol utilizes HATU, which forms a highly reactive 7-aza-1-hydroxybenzotriazole active ester, driving the reaction to completion even with hindered amines[7].

Step-by-Step Methodology
  • Substrate Activation: Dissolve 1.0 equivalent of 7-(tert-Butoxycarbonyl)-7-azaspiro[3.5]nonane-2-carboxylic acid in anhydrous dichloromethane (DCM) to achieve a 0.2 M concentration[7]. Cool the reaction vessel to 0 °C to prevent premature degradation of the active ester intermediate.

  • Base Addition: Add 2.0 to 3.0 equivalents of N,N-Diisopropylethylamine (DIEA)[7].

    • Causality: DIEA is highly sterically hindered and non-nucleophilic. This ensures the base deprotonates the carboxylic acid without competing with the target amine for the activated electrophile.

  • Coupling Agent: Add 1.2 equivalents of HATU[7]. Stir for 15 minutes at 0 °C to allow full formation of the active ester.

  • Nucleophilic Addition: Add 1.2 equivalents of the target amine (e.g., N,O-dimethylhydroxylamine hydrochloride)[7]. Allow the reaction to gradually warm to room temperature and stir under a nitrogen atmosphere overnight[7].

  • In-Process Validation (Crucial): Monitor the reaction via LC-MS. You must observe the complete disappearance of the starting mass (m/z 268.3 [M-H]⁻) and the appearance of the desired product mass. If the starting material persists, the steric bulk of the amine may require gentle heating or a solvent switch to DMF to increase reaction kinetics.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract with DCM. Wash the combined organic layers with 1M HCl (to remove unreacted amine and DIEA), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Deprotection (Optional): To unmask the 7-amine for subsequent vectorization, treat the isolated intermediate with 20% Trifluoroacetic acid (TFA) in DCM for 1 hour at room temperature[6].

Protocol S1 1. Substrate Preparation Dissolve 7-Boc-acid in DCM S2 2. Carboxyl Activation Add HATU + DIEA at 0°C S1->S2 S3 3. Nucleophilic Addition Add target amine, warm to RT S2->S3 S4 4. In-Process Control LC-MS / TLC Monitoring S3->S4 S5 5. Workup & Isolation Aqueous wash, column chromatography S4->S5 >95% Conversion S6 Optimization Adjust base/coupling agent S4->S6 Incomplete Reaction S6->S2

Fig 2. Self-validating amide coupling workflow for 7-Boc-7-azaspiro[3.5]nonane-2-carboxylic acid.

Conclusion

The 7-azaspiro[3.5]nonane-2-carboxylic acid scaffold exemplifies the power of 3D vectorization in modern drug design. By understanding its physicochemical constraints and employing optimized, sterically tolerant coupling methodologies, researchers can rapidly access novel chemical space with superior ADME properties and highly specific target-engagement profiles.

References

  • BLDpharm.873924-12-0 | 7-(tert-Butoxycarbonyl)-7-azaspiro[3.5]nonane-2-carboxylic acid.
  • Sigma-Aldrich.7-(tert-Butoxycarbonyl)-7-azaspiro[3.5]nonane-2-carboxylic acid.
  • PubMed.Discovery of novel spirocyclic inhibitors of fatty acid amide hydrolase (FAAH). Part 2. Discovery of 7-azaspiro[3.5]nonane urea PF-04862853, an orally efficacious inhibitor of fatty acid amide hydrolase (FAAH) for pain.
  • PubMed.Discovery of novel spirocyclic inhibitors of fatty acid amide hydrolase (FAAH). Part 1: identification of 7-azaspiro[3.5]nonane and 1-oxa-8-azaspiro[4.5]decane as lead scaffolds.
  • PubMed.Design, synthesis and biological evaluation of novel 7-azaspiro[3.
  • Google Patents.US20100113465A1 - 7-azaspiro[3.5]nonane-7-carboxamide compounds.
  • ACS Publications.Structure-Based Development of Novel Spiro-Piperidine ASH1L Inhibitors.
  • Guidechem.벤질 2-아미노-7-AZASPIRO[3.5]NONANE-7 ...

Sources

Exploratory

Whitepaper: The Strategic Role of 7-Azaspiro[3.5]nonane-2-carboxylic Acid in Modern Drug Discovery

Executive Summary The transition from planar, two-dimensional aromatic scaffolds to highly three-dimensional architectures is a defining movement in contemporary medicinal chemistry. At the forefront of this shift is 7-a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition from planar, two-dimensional aromatic scaffolds to highly three-dimensional architectures is a defining movement in contemporary medicinal chemistry. At the forefront of this shift is 7-azaspiro[3.5]nonane-2-carboxylic acid , a highly rigid, spirocyclic building block. By fusing a four-membered cyclobutane ring with a six-membered piperidine ring, this scaffold provides a unique spatial projection of its functional groups. This technical guide explores the structural mechanics, physicochemical advantages, and validated experimental protocols for integrating this spirocycle into hit-to-lead optimization pipelines.

The "Escaping Flatland" Paradigm

Historically, drug discovery relied heavily on flat, sp²-hybridized aromatic rings due to the ease of cross-coupling chemistry. However, these planar molecules often suffer from poor aqueous solubility, high attrition rates in clinical trials, and off-target toxicities (such as hERG channel inhibition) driven by non-specific lipophilic interactions.

The concept of "escaping flatland" emphasizes increasing the fraction of sp³-hybridized carbons (Fsp³) in a drug candidate. The 7-azaspiro[3.5]nonane core acts as a premium bioisostere for traditional 1,4-disubstituted piperidines or para-substituted benzenes. The spiro-fusion restricts the conformational flexibility of the rings, locking the exit vectors into a highly defined 3D spatial arrangement. This pre-organization drastically reduces the entropic penalty (ΔS) upon binding to target proteins, translating to superior target affinity and selectivity.

Structural Anatomy & Vectorization

The utility of 7-(tert-butoxycarbonyl)-7-azaspiro[3.5]nonane-2-carboxylic acid (CAS: 873924-12-0) lies in its dual, orthogonal functional handles:

  • The 2-Carboxylic Acid (Cyclobutane Ring): Serves as a highly reactive exit vector for amide coupling, esterification, or reduction. Its position on the strained cyclobutane ring alters its local steric environment compared to standard aliphatic acids.

  • The 7-Aza Position (Piperidine Ring): Typically protected by a Boc (tert-butoxycarbonyl) group during initial synthesis, this secondary amine serves as a basic center (pKa ~9-10) once deprotected. It can be further functionalized via reductive amination, alkylation, or sulfonylation.

G N1 Traditional 'Flat' Pharmacophore (e.g., Piperidine/Phenyl) N2 Off-target Toxicity (hERG Liability) N1->N2 N3 Suboptimal Physicochemicals (Low Solubility) N1->N3 N4 7-Azaspiro[3.5]nonane Scaffold N1->N4 Bioisosteric Replacement N5 High Fsp3 Character (3D Conformation) N4->N5 N6 Rigidified Exit Vectors (2-COOH & 7-NH) N4->N6 N7 Enhanced Target Selectivity N5->N7 N8 Improved PK / Bioavailability N5->N8 N6->N7

Caption: Logical flow of bioisosteric replacement using 7-azaspiro[3.5]nonane scaffolds.

Physicochemical & Pharmacokinetic Advantages

Substituting a planar core with a 7-azaspiro[3.5]nonane derivative fundamentally rewrites the molecule's physicochemical profile. The table below summarizes the quantitative and mechanistic shifts observed in standard medicinal chemistry campaigns.

Physicochemical Parameter1,4-Disubstituted Piperidine7-Azaspiro[3.5]nonane CoreMechanistic Impact on Drug Design
Fraction sp³ (Fsp³) ~0.40> 0.65Enhances 3D shape complementarity; reduces off-target binding.
Aqueous Solubility Lower (Prone to π-stacking)Significantly HigherDisrupts crystal lattice energy, improving oral bioavailability.
hERG Inhibition High liability (< 5 µM)Reduced liability (> 30 µM)Lowers lipophilicity and alters basicity, mitigating cardiotoxicity.
Conformational Entropy High (Flexible ring)Low (Rigidified spiro-fusion)Pre-organizes exit vectors, lowering the entropic penalty of binding.

Target-Based Applications in Medicinal Chemistry

The 7-azaspiro[3.5]nonane core has been successfully validated across multiple therapeutic targets, demonstrating its versatility as a privileged scaffold:

  • Fatty Acid Amide Hydrolase (FAAH) Inhibitors: In the pursuit of novel analgesic and anti-inflammatory agents, the 7-azaspiro[3.5]nonane core was identified as a superior scaffold. It clearly distinguished itself from other spirocyclic cores by yielding FAAH inhibitors with kinact​/Ki​ potency values greater than 1500 M⁻¹s⁻¹, providing an optimal balance of potency and selectivity .

  • GPR119 Agonists: For the treatment of type 2 diabetes, optimization of the 7-azaspiro[3.5]nonane core led to highly potent GPR119 agonists. The rigid 3D structure provided a desirable pharmacokinetic (PK) profile in Sprague-Dawley rats and a highly favorable glucose-lowering effect in vivo .

  • SARS-CoV-2 3CLpro Inhibitors: In antiviral drug discovery, 6- and 7-azaspiro[3.5]nonane derivatives were utilized to target the main protease of SARS-CoV-2. X-ray crystallographic data revealed that the 6-membered nitrogen heterocycle provided well-defined electron density and superior active-site occupation compared to smaller azetidine analogs, yielding submicromolar IC50 values .

Experimental Methodology: Amide Coupling & Functionalization

To ensure high-fidelity synthesis, the following protocol details the amide coupling of 7-Boc-7-azaspiro[3.5]nonane-2-carboxylic acid with a primary amine, followed by Boc deprotection. This methodology is designed as a self-validating system , incorporating specific in-process controls (IPCs) to guarantee causality and success at each step.

Workflow Step1 1. Activation 7-Boc-7-azaspiro[3.5]nonane-2-carboxylic acid + HATU/DIPEA in DMF Step2 2. Amide Coupling Addition of Amine Nucleophile Stir 12h, RT, N2 atm Step1->Step2 Step3 3. Aqueous Workup NaHCO3 quench, EtOAc extraction Removes acidic byproducts Step2->Step3 Step4 4. Boc Deprotection 20% TFA in DCM Self-validated via LC-MS Step3->Step4 Step5 5. Purification Prep-HPLC (C18) Yields pure spirocyclic amine Step4->Step5

Caption: Step-by-step synthetic workflow for spirocyclic amide coupling and deprotection.

Step-by-Step Protocol

Step 1: Active Ester Formation

  • Procedure: Dissolve 7-(tert-Butoxycarbonyl)-7-azaspiro[3.5]nonane-2-carboxylic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) (0.2 M). Add HATU (1.2 eq) and N,N-diisopropylethylamine (DIPEA) (3.0 eq). Stir for 15 minutes at room temperature.

  • Causality: HATU is explicitly chosen over EDC/HOBt because the carboxylic acid on the cyclobutane ring is sterically hindered. HATU rapidly forms a highly reactive HOAt ester, minimizing epimerization and maximizing yield.

  • Self-Validation: Quench a 5 µL aliquot in 1 mL of methanol. LC-MS analysis must show the mass of the methyl ester ([M+H]+ = 284.2), confirming complete activation of the carboxylic acid.

Step 2: Nucleophilic Amine Addition

  • Procedure: Add the target primary amine (1.1 eq) to the activated mixture. Stir at room temperature for 12 hours under a nitrogen atmosphere.

  • Causality: The nitrogen atmosphere prevents oxidative degradation of sensitive amine nucleophiles. DIPEA acts as a non-nucleophilic base to neutralize the HOAt byproduct and keep the amine nucleophile deprotonated.

Step 3: Aqueous Workup

  • Procedure: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with 5% aqueous LiCl, followed by brine. Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Causality: NaHCO₃ neutralizes excess DIPEA and removes acidic byproducts. The 5% LiCl wash is a critical technique for efficiently pulling residual DMF out of the organic layer, preventing downstream purification failures.

Step 4: Boc Deprotection

  • Procedure: Dissolve the crude intermediate in dichloromethane (DCM) (0.1 M) and add trifluoroacetic acid (TFA) to achieve a 20% v/v concentration. Stir for 2 hours at room temperature.

  • Causality: TFA selectively cleaves the tert-butyl carbamate, exposing the basic 7-aza nitrogen for subsequent functionalization (e.g., Buchwald-Hartwig cross-coupling or reductive amination).

  • Self-Validation: Reaction completion is validated via LC-MS by the total disappearance of the Boc-protected mass and the appearance of the target product mass. A characteristic mass shift of -100 Da (loss of Boc) and an intermediate -56 Da (loss of t-butyl cation) will be observed.

Step 5: Purification

  • Procedure: Evaporate the volatiles and purify the residue using reverse-phase preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA modifier). Lyophilize the pure fractions to yield the 7-azaspiro[3.5]nonane derivative as a TFA salt.

Conclusion

The incorporation of 7-azaspiro[3.5]nonane-2-carboxylic acid into modern drug discovery represents a masterclass in structural optimization. By escaping flatland, medicinal chemists can leverage this rigid, 3D scaffold to bypass the traditional pitfalls of planar aromatics—drastically improving solubility, mitigating hERG toxicity, and achieving exquisite target selectivity. As demonstrated across FAAH, GPR119, and SARS-CoV-2 3CLpro programs, this spirocycle is not just a structural novelty, but a highly reliable, privileged pharmacophore.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Complexity and Fsp3 in Drug Discovery. Journal of Medicinal Chemistry.[Link]

  • Otrubova, K., et al. (2011). Discovery of novel spirocyclic inhibitors of fatty acid amide hydrolase (FAAH). Part 1: identification of 7-azaspiro[3.5]nonane and 1-oxa-8-azaspiro[4.5]decane as lead scaffolds. Bioorganic & Medicinal Chemistry Letters.[Link]

  • Matsuda, D., et al. (2018). Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. Bioorganic & Medicinal Chemistry.[Link]

  • Ghosh, A. K., et al. (2021). Structure-guided Design of Potent Spirocyclic Inhibitors of Severe Acute Respiratory Syndrome Coronavirus-2 3C-Like Protease. Journal of Medicinal Chemistry (via PMC).[Link]

Foundational

The Strategic Incorporation of 7-Azaspiro[3.5]nonane-2-carboxylic Acid: A Guide to Conformational Restriction in Modern Drug Design

Abstract In the contemporary landscape of medicinal chemistry, the principle of "escaping from flatland" has become a guiding tenet for the design of novel therapeutics with enhanced potency, selectivity, and improved ph...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

In the contemporary landscape of medicinal chemistry, the principle of "escaping from flatland" has become a guiding tenet for the design of novel therapeutics with enhanced potency, selectivity, and improved pharmacokinetic profiles.[1] This guide provides an in-depth technical exploration of 7-azaspiro[3.5]nonane-2-carboxylic acid, a conformationally restricted, sp³-rich scaffold, as a powerful tool for drug discovery professionals. We will delve into the rationale behind conformational restriction, the synthesis and unique structural properties of this spirocyclic amino acid, and its practical application in the development of next-generation pharmaceuticals. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals seeking to leverage structurally complex building blocks to overcome the challenges of modern drug design.

Part 1: The Imperative of Three-Dimensionality in Drug Design

The over-reliance on flat, aromatic-heavy molecules in early drug discovery has often led to challenges in achieving target selectivity and favorable ADME (absorption, distribution, metabolism, and excretion) properties. The introduction of three-dimensional (3D) scaffolds is a proven strategy to navigate these hurdles.[1] Molecules with a higher fraction of sp³-hybridized carbons, and thus a more defined 3D geometry, are correlated with a higher probability of success in clinical trials.[1]

Conformational restriction is a key strategy for improving a ligand's efficiency by reducing the entropic penalty upon binding to its target.[] By locking the molecule into a bioactive conformation, we can enhance binding affinity and selectivity. Spirocyclic scaffolds, which feature two rings joined by a single common atom, are particularly adept at conferring this rigidity.[3][4][5] The 7-azaspiro[3.5]nonane core, a fusion of an azetidine and a piperidine ring, offers a robust and versatile framework for creating novel chemical entities with precisely oriented functional groups.[6]

Workflow for Incorporating Conformational Restriction

The strategic use of conformationally restricted scaffolds like 7-azaspiro[3.5]nonane-2-carboxylic acid follows a logical progression in a drug discovery campaign. The diagram below illustrates a typical workflow.

G cluster_0 Phase 1: Design & Synthesis cluster_1 Phase 2: In Vitro Evaluation cluster_2 Phase 3: Lead Optimization A Target Identification & Hit Finding B Identify Flexible Linker in Hit Compound A->B C In Silico Design of Spirocyclic Analogs B->C D Synthesis of 7-Azaspiro[3.5]nonane Building Block C->D E Incorporate Scaffold into Hit Series D->E F Primary Assay (Potency) E->F G Selectivity Profiling F->G H ADME & Physicochemical Profiling G->H I Analyze Structure-Activity Relationship (SAR) H->I J Iterative Design & Synthesis I->J K In Vivo Efficacy & PK Studies J->K L Candidate Selection K->L G reagent reagent start Compound 1 + Compound 2 reagent1 1. First Cyclization start->reagent1 step1 N,N-dimethylformamide, Acid Scavenger, Phase Transfer Catalyst intermediate Compound 3 (Cyclized Intermediate) reagent2 2. Second Cyclization (Reduction) intermediate->reagent2 step2 Lithium Aluminum Hydride (LiAlH₄) in a suitable solvent product 7-oxo-2-azaspiro[3.5]nonane reagent1->intermediate reagent2->product

Caption: A simplified two-step reaction sequence for the synthesis of a 7-oxo-2-azaspiro[3.5]nonane intermediate. [7]

Detailed Experimental Protocol: Solid-Phase Synthesis

The amenability of the 7-azaspiro[3.5]nonane scaffold to solid-phase organic synthesis (SPOS) makes it highly valuable for the creation of compound libraries. [6]The following is a generalized protocol for the immobilization and subsequent derivatization of N-Boc-7-azaspiro[3.5]nonane-2-carboxylic acid on a solid support.

Materials:

  • Wang resin

  • N-Boc-7-azaspiro[3.5]nonane-2-carboxylic acid

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

Procedure:

  • Resin Swelling: Swell Wang resin in DCM in a solid-phase synthesis vessel for 30 minutes with gentle agitation. [6]2. Carboxylic Acid Activation: In a separate flask, dissolve N-Boc-7-azaspiro[3.5]nonane-2-carboxylic acid (3 eq.) and HOBt (3 eq.) in DMF. Cool to 0°C and add DIC (3 eq.) dropwise. Stir for 15 minutes at 0°C. [6]3. Coupling to Resin: Add the activated ester solution to the swollen resin, followed by DIPEA (1 eq.). Agitate the mixture at room temperature for 12-16 hours. [6]4. Washing: Thoroughly wash the resin with DMF, DCM, and methanol, then dry under vacuum.

  • Boc Deprotection: Swell the resin in DCM. Add a solution of 20% TFA in DCM and agitate for 30 minutes. [6]6. Neutralization and Diversification: Wash the resin with DCM, neutralize with a 10% DIPEA solution in DMF, and wash again with DMF. The exposed secondary amine is now ready for subsequent reactions, such as amide bond formation or reductive amination. [6]

Part 3: Conformational Analysis and Physicochemical Properties

The carboxylic acid group of 7-azaspiro[3.5]nonane-2-carboxylic acid typically exists in a syn conformation, where the O=C-O-H dihedral angle is approximately 0°. [8][9]This is the more stable conformation due to favorable intramolecular interactions. However, the anti conformation can also be present, particularly in solution. [9]The energy barrier for rotation between these conformers is a critical parameter for understanding the molecule's dynamic behavior. [9] Table 1: Comparison of 2D vs. 3D Scaffolds in Drug Design

FeaturePredominantly 2D (sp²-rich) ScaffoldsPredominantly 3D (sp³-rich) Scaffolds (e.g., 7-Azaspiro[3.5]nonane)
Geometry Planar, rigidComplex, defined spatial arrangements
Target Interaction Often relies on pi-stacking and planar interactionsEnables precise vectorial projection of substituents into binding pockets. [1]
Solubility Generally lower aqueous solubilityOften improved aqueous solubility
Metabolic Stability Aromatic rings can be prone to oxidative metabolismSaturated rings can offer greater metabolic stability. [1]
Novelty Well-explored chemical spaceOffers access to novel, patentable chemical space. [3]

Part 4: Applications in Drug Design - A Case Study

The utility of the 7-azaspiro[3.5]nonane scaffold has been demonstrated in the development of agonists for G-protein coupled receptor 119 (GPR119), a target for the treatment of type 2 diabetes. [10]In a published study, researchers designed and synthesized a series of novel 7-azaspiro[3.5]nonane derivatives and evaluated their biological activity.

Optimization of the substituents on the piperidine nitrogen (R²) and an aryl group (R³) led to the identification of a potent GPR119 agonist, compound 54g . [10]This compound exhibited a desirable pharmacokinetic profile in rats and demonstrated a significant glucose-lowering effect in a diabetic animal model. [10]This case study highlights the potential of the 7-azaspiro[3.5]nonane scaffold to generate drug candidates with promising therapeutic properties.

Conclusion and Future Outlook

7-Azaspiro[3.5]nonane-2-carboxylic acid and its derivatives represent a valuable class of building blocks for contemporary drug discovery. Their inherent three-dimensionality and conformational rigidity provide a powerful means to enhance the potency, selectivity, and drug-like properties of small molecules. [5][11][12]As the demand for novel therapeutics that can address challenging biological targets continues to grow, the strategic application of spirocyclic scaffolds will undoubtedly play an increasingly important role in the future of medicinal chemistry. The synthetic accessibility of these compounds, coupled with their favorable physicochemical properties, positions them as key components in the toolkit of the modern drug hunter.

References

  • Hiesinger, K., Dar'in, D., Proschak, E., & Krasavin, M. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(1), 150-183. [Link]

  • Hiesinger, K., Dar'in, D., Proschak, E., & Krasavin, M. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. PubMed. [Link]

  • Hiesinger, K. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Semantic Scholar. [Link]

  • Darsaraee, M., et al. (2025). Spirocyclic Diamine Scaffolds for Medicinal Chemistry. Reymond Research Group. [Link]

  • (2026). Unnatural Amino Acids in Small Molecule Drug Design: Strategies and Applications. Chemspace. [Link]

  • (2021). Constrained Peptides in Drug Discovery and Development. SciSpace. [Link]

  • Wang, H., et al. (2021). Peptide-based inhibitors of protein–protein interactions: biophysical, structural and cellular consequences of introducing a constraint. RSC Publishing. [Link]

  • Singh, Y., et al. (2025). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. PMC. [Link]

  • Singh, Y., et al. (2025). Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. ACS Publications. [Link]

  • (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry. [Link]

  • (Year not available). Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.5] nonane.
  • (2018). Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. PubMed. [Link]

  • (Year not available). S1 Supporting Information Oxa-spirocycles: synthesis, properties and applications. Semantic Scholar. [Link]

  • (2025). An improved synthesis of 2-oxa-7-azaspiron[5][13]onane and analogs as novel reagents in medicinal chemistry. ResearchGate. [Link]

  • (Year not available). Assessing the Conformational Equilibrium of Carboxylic Acid via QM and MD Studies on Acetic Acid. PMC. [Link]

  • (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. ResearchGate. [Link]

  • (2018). Assessing the Conformational Equilibrium of Carboxylic Acid via QM and MD Studies on Acetic Acid. ChemRxiv. [Link]

Sources

Exploratory

The 7-Azaspiro[3.5]nonane-2-carboxylic Acid Scaffold: A Technical Whitepaper on Spirocyclic Drug Discovery

Executive Summary The paradigm of modern medicinal chemistry has steadily shifted away from flat, sp2 -hybridized aromatic structures toward molecules with higher sp3 character ( Fsp3​ )[1]. This "escape from flatland" i...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The paradigm of modern medicinal chemistry has steadily shifted away from flat, sp2 -hybridized aromatic structures toward molecules with higher sp3 character ( Fsp3​ )[1]. This "escape from flatland" improves physicochemical properties, metabolic stability, and target specificity. Among the most versatile 3D motifs are spirocycles—ring systems fused through a single spiro atom[1]. Specifically, the 7-azaspiro[3.5]nonane system, which fuses a cyclobutane ring with a piperidine ring, offers an exceptional balance of structural rigidity and defined spatial vectors for functionalization[2].

This technical guide explores the pharmacological utility, mechanistic pathways, and synthetic protocols associated with 7-azaspiro[3.5]nonane-2-carboxylic acid and its derivatives.

Structural Rationale & Target Validation

The major advantage of spirocycles as core structures is their inherent three-dimensional nature, which allows them to project functionality in all three dimensions[1]. The 7-azaspiro[3.5]nonane core acts as an ideal bioisostere for traditional piperidines or morpholines, orienting warheads and substituents for optimal interaction with enzyme active sites[2].

Recent literature highlights the scaffold's versatility across multiple therapeutic targets:

  • Fatty Acid Amide Hydrolase (FAAH) Inhibitors: The 7-azaspiro[3.5]nonane core was identified as a superior lead scaffold, distinguishing itself from other spirocyclic cores based on its exceptional potency[3].

  • Histamine-3 Receptor (H3R) Antagonists: In the pursuit of cognitive enhancers, the spirocyclobutyl core was utilized to develop highly selective H3R antagonists. Piperazine modifications on this core provided potent functional antagonists with nanomolar efficacy[4].

  • GPR119 Agonists: Optimization of the scaffold led to the identification of potent GPR119 agonists (e.g., Compound 54g), which demonstrated a desirable pharmacokinetic profile and a favorable glucose-lowering effect in diabetic models[5].

Quantitative Pharmacological Data

The following table summarizes the biological targets and potency of key 7-azaspiro[3.5]nonane derivatives:

Target Receptor / EnzymeScaffold DerivativePotency / EfficacyPharmacological ApplicationReference
FAAH 7-azaspiro[3.5]nonane urea kinact​/Ki​>1500 M−1s−1 Fatty acid amide hydrolase inhibition3
GPR119 Compound 54gHigh in vivo efficacyGlucose-lowering in diabetic rats5
H3R Spirocyclobutyl piperazine amidesGTPγS IC50​=0.8−1.9 nM Selective H3R functional antagonism[[4]]()

Mechanistic Pathway Visualization

When utilized as GPCR agonists (such as for GPR119), 7-azaspiro[3.5]nonane derivatives trigger a highly specific intracellular signaling cascade. The 3D orientation of the spirocycle ensures high-affinity binding, leading to G-protein activation and subsequent downstream physiological effects.

G A 7-Azaspiro[3.5]nonane Derivative B Target Receptor (e.g., GPR119, H3R) A->B High-affinity binding (3D Fsp3 interaction) C G-Protein Activation (Gαs / Gαi) B->C Conformational shift D Adenylyl Cyclase Modulation C->D Signal transduction E cAMP Levels Altered D->E ATP conversion F Downstream Effect (e.g., Insulin Secretion) E->F Kinase cascade

GPCR signaling cascade modulated by 7-azaspiro[3.5]nonane derivatives.

Synthetic Methodology & Self-Validating Protocol

7-(tert-Butoxycarbonyl)-7-azaspiro[3.5]nonane-2-carboxylic acid (CAS 873924-12-0) is a critical building block for synthesizing the aforementioned therapeutics[6][7]. The following protocol details the hydrolysis of its nitrile precursor.

Objective: Hydrolysis of the sterically hindered nitrile to yield the free carboxylic acid while preserving the acid-labile Boc protecting group. Starting Material: tert-butyl 2-cyano-7-azaspiro[3.5]nonane-7-carboxylate[7].

Step 1: Solvation and Base Addition
  • Procedure: Dissolve 1.5 g (5.99 mmol) of the starting nitrile in an 80 mL co-solvent system comprising equal parts ethanol and water. Add 880 mg (21 mmol) of Lithium hydroxide (LiOH) [[7]]().

  • Causality: The 1:1 EtOH/H 2​ O mixture is critical for biphasic homogenization; ethanol solubilizes the lipophilic spirocyclic core, while water dissolves the inorganic base. LiOH is specifically chosen over NaOH or KOH because its milder basicity effectively hydrolyzes the nitrile without risking the premature cleavage of the Boc group.

Step 2: Thermal Activation
  • Procedure: Heat the reaction mixture to reflux and maintain for 4 hours[7].

  • Causality: The spirocyclobutyl ring introduces significant steric bulk around the nitrile carbon. Refluxing provides the necessary thermodynamic driving force to overcome this steric hindrance and achieve complete conversion.

Step 3: Solvent Evaporation and Acidification
  • Procedure: Cool the mixture to room temperature and remove the ethanol in vacuo using a rotary evaporator. Adjust the remaining aqueous phase to pH 1-2 using 6N hydrochloric acid[7].

  • Causality: Removing ethanol prevents the product from partitioning back into an aqueous-organic emulsion during extraction. Acidifying to pH 1-2 protonates the intermediate lithium carboxylate, converting it into the highly lipophilic free carboxylic acid, which is essential for the subsequent phase separation.

Step 4: Extraction and Self-Validation
  • Procedure: Extract the acidic aqueous phase with diethyl ether. Combine the organic layers, wash with saturated brine, dry over anhydrous magnesium sulfate ( MgSO4​ ), filter, and concentrate under reduced pressure[7].

  • Validation Checkpoint: The process should yield approximately 1.6 g (99% yield) of a white solid[7]. To validate the structural integrity and ensure no Boc-deprotection occurred, perform 1H NMR (400 MHz, CDCl3​ ). The spectrum must show: δ 3.34-3.41 (m, 2H), 3.27-3.34 (m, 2H), 3.10-3.21 (m, 1H), 2.12 (d, J = 8.9 Hz, 4H), 1.58-1.63 (m, 2H), 1.52-1.58 (m, 2H), and a sharp singlet at 1.47 (s, 9H)[7]. The 9H integration at 1.47 ppm is the definitive marker that the tert-butoxycarbonyl group remains intact.

References

  • Discovery of novel spirocyclic inhibitors of fatty acid amide hydrolase (FAAH). Part 1: identification of 7-azaspiro[3.5]nonane and 1-oxa-8-azaspiro[4.5]decane as lead scaffolds. Bioorganic & Medicinal Chemistry Letters, 2011. 3

  • The utilization of spirocyclic scaffolds in novel drug discovery. Taylor & Francis, 2016. 1

  • 7-Azaspiro[3.5]nonane-6,8-dione | 1195-86-4. Benchchem. 2

  • Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. PubMed, 2018.5

  • 7-(tert-Butoxycarbonyl)-7-azaspiro[3.5]nonane-2-carboxylic acid. Sigma-Aldrich. 6

  • Discovery of Spirofused Piperazine and Diazepane Amides as Selective Histamine-3 Antagonists with in Vivo Efficacy in a Mouse Model of Cognition. Journal of Medicinal Chemistry - ACS Publications, 2021. 4

  • 7-Azaspiro[3.5]nonane-2,7-dicarboxylic acid, 7-(1,1-dimethylethyl) ester. ChemicalBook.7

Sources

Foundational

Unlocking the Three-Dimensional Architecture of 7-Azaspiro[3.5]nonane-2-carboxylic Acid: A Technical Guide for Drug Discovery

Abstract The spirocyclic scaffold of 7-azaspiro[3.5]nonane has emerged as a privileged motif in modern medicinal chemistry, prized for its inherent three-dimensionality that allows for the precise vectoral orientation of...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The spirocyclic scaffold of 7-azaspiro[3.5]nonane has emerged as a privileged motif in modern medicinal chemistry, prized for its inherent three-dimensionality that allows for the precise vectoral orientation of substituents. This guide provides an in-depth, multidisciplinary approach to the comprehensive 3D structural analysis of 7-Azaspiro[3.5]nonane-2-carboxylic acid, a key building block in the synthesis of novel therapeutics. We will explore a synergistic workflow that integrates chemical synthesis and purification with advanced analytical techniques, including single-crystal X-ray crystallography and multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, complemented by in silico conformational analysis using Density Functional Theory (DFT). This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique structural attributes of this spirocyclic scaffold.

Introduction: The Significance of Spirocyclic Scaffolds in Drug Design

The "escape from flatland" has become a guiding principle in contemporary drug discovery, with a growing emphasis on molecules possessing greater three-dimensional complexity. Spirocyclic scaffolds, such as 7-azaspiro[3.5]nonane, are at the forefront of this movement. Their rigid, non-planar structures offer several advantages over traditional aromatic systems, including improved physicochemical properties, enhanced target specificity, and the potential for novel intellectual property.[1] The 7-azaspiro[3.5]nonane core, in particular, provides a robust framework for orienting chemical functionalities in distinct spatial arrangements, making it an attractive starting point for the development of compound libraries for high-throughput screening.[1] A thorough understanding of the 3D structure of derivatives like 7-Azaspiro[3.5]nonane-2-carboxylic acid is therefore paramount for rational drug design.

Synthesis and Purification: The Foundation of Structural Analysis

A prerequisite for any successful structural elucidation is the availability of a highly pure sample. The synthesis of 7-Azaspiro[3.5]nonane-2-carboxylic acid can be approached through various synthetic routes, often involving the construction of the spirocyclic core followed by functional group manipulation. A common strategy involves the use of a protected form of the azaspirocycle, such as the N-Boc derivative, to facilitate purification and subsequent reactions.

Prototypical Synthetic Workflow

A representative synthesis could involve the reduction of a lactam precursor followed by deprotection of the amine and subsequent introduction of the carboxylic acid moiety. While multiple synthetic routes exist, a common approach is outlined below.

Synthesis_Workflow Start Commercially Available Precursors Step1 Lactam Formation Start->Step1 Cyclization Step2 Reduction of Lactam Step1->Step2 e.g., LiAlH4 Step3 N-Boc Protection Step2->Step3 (Boc)2O Step4 Carboxylic Acid Introduction Step3->Step4 e.g., Carboxylation Step5 Final Deprotection Step4->Step5 e.g., TFA in DCM End 7-Azaspiro[3.5]nonane-2-carboxylic acid Step5->End

Caption: A generalized synthetic workflow for 7-Azaspiro[3.5]nonane-2-carboxylic acid.

Purification and Quality Control

Purification of the final compound is critical. Standard techniques such as column chromatography and recrystallization are typically employed. The purity of the final product should be rigorously assessed using methods like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) to ensure the absence of impurities that could interfere with subsequent structural analysis.

Technique Purpose Typical Parameters
HPLC Purity assessmentC18 column, water/acetonitrile gradient with 0.1% TFA, UV detection at 210 nm
LC-MS Identity confirmationESI+, detection of [M+H]⁺ ion
¹H and ¹³C NMR Preliminary structural verificationDMSO-d₆ or D₂O as solvent

Table 1: Key analytical techniques for the quality control of synthesized 7-Azaspiro[3.5]nonane-2-carboxylic acid.

Single-Crystal X-ray Crystallography: The Definitive 3D Structure

Single-crystal X-ray crystallography provides the most unambiguous and high-resolution three-dimensional structure of a molecule in the solid state.[2] This technique is the gold standard for determining bond lengths, bond angles, and the absolute configuration of chiral centers.

Experimental Protocol: From Powder to Structure
  • Crystal Growth: Obtaining a diffraction-quality single crystal is often the most challenging step.[3] For a carboxylic acid like our target molecule, slow evaporation of a solution in a suitable solvent system is a common starting point. A systematic screening of solvents and solvent mixtures (e.g., ethanol/water, acetone/hexane) at various temperatures is recommended.[4][5]

  • Data Collection: A suitable single crystal is mounted on a goniometer and placed in a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The electron density map is then calculated, and the atomic positions are determined. The structural model is refined to achieve the best fit with the experimental data.

Xray_Workflow Start Pure Crystalline Powder Step1 Crystal Growth Screening (Vapor Diffusion, Slow Evaporation) Start->Step1 Step2 Selection of a Single Crystal Step1->Step2 Step3 Mounting on Diffractometer Step2->Step3 Step4 X-ray Data Collection Step3->Step4 Step5 Structure Solution (e.g., Direct Methods) Step4->Step5 Step6 Structure Refinement Step5->Step6 End Final 3D Crystal Structure Step6->End

Caption: Workflow for single-crystal X-ray crystallography.

Interpreting Crystallographic Data

The final output of an X-ray crystallographic analysis is a detailed 3D model of the molecule, along with precise atomic coordinates. This data allows for the accurate measurement of all bond lengths and angles, providing invaluable insight into the molecule's solid-state conformation.

Parameter Expected Value Range (Å or °) Significance
C-C Bond Lengths 1.52 - 1.55Confirms single bond character
C-N Bond Lengths 1.46 - 1.49Typical for aliphatic amines
C=O Bond Length ~1.20Characteristic of a carboxylic acid
C-O Bond Length ~1.31Characteristic of a carboxylic acid
Piperidine Ring Conformation ChairExpected low-energy conformation
Cyclobutane Ring Puckering PuckeredTo relieve ring strain

Table 2: Hypothetical key structural parameters for 7-Azaspiro[3.5]nonane-2-carboxylic acid derived from X-ray crystallography.

NMR Spectroscopy: Elucidating Structure and Conformation in Solution

While X-ray crystallography provides a static picture of the molecule in the solid state, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure and conformational dynamics in solution, which is more biologically relevant. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for a complete structural assignment.[6]

1D NMR: The Initial Fingerprint

¹H and ¹³C NMR spectra provide the initial overview of the molecule's structure, including the number and types of protons and carbons present.

2D NMR: Connecting the Dots

A suite of 2D NMR experiments is employed to establish the connectivity of the molecule.

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds. This is crucial for tracing out the proton networks within the cyclobutane and piperidine rings.[7]

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with the carbon atom to which it is directly attached. This allows for the unambiguous assignment of carbon signals.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons and connecting different spin systems.[8]

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals protons that are close in space, providing information about the molecule's conformation and stereochemistry.

NMR_Strategy Start Pure Sample in Solution NMR1D 1D NMR (¹H, ¹³C) Start->NMR1D NMR2D 2D NMR Experiments NMR1D->NMR2D COSY COSY (H-H Connectivity) NMR2D->COSY HSQC HSQC (Direct C-H Correlation) NMR2D->HSQC HMBC HMBC (Long-Range C-H Correlation) NMR2D->HMBC NOESY NOESY (Through-Space H-H Correlation) NMR2D->NOESY Assignment Complete Structural Assignment COSY->Assignment HSQC->Assignment HMBC->Assignment Conformation Conformational Analysis NOESY->Conformation Assignment->Conformation

Caption: A strategic workflow for NMR-based structural elucidation.

Hypothetical NMR Data and Interpretation

A detailed analysis of the 2D NMR spectra would allow for the complete assignment of all proton and carbon signals. For instance, COSY cross-peaks would delineate the spin systems of the piperidine and cyclobutane rings, while HMBC correlations would connect these fragments through the spirocyclic carbon.

Proton ¹H Shift (ppm) ¹³C Shift (ppm) Key COSY Correlations Key HMBC Correlations
H2~3.0~55H9, H3C1, C4, C9
H3~1.8~30H2, H4C1, C2, C5
H4~1.6~30H3, H5C2, C3, C6
H5~2.8~50H4, H6C3, C4, C7
H6~2.8~50H5, H8C4, C5, C7
H8~1.7~35H6, H9C5, C7, C10
H9~1.7~35H2, H8C1, C7, C10
COOH~12.0~175-C1

Table 3: A representative (hypothetical) table of NMR assignments for 7-Azaspiro[3.5]nonane-2-carboxylic acid. Numbering is arbitrary for illustrative purposes.

Computational Chemistry: In Silico Conformational Analysis

Computational methods, particularly Density Functional Theory (DFT), provide a powerful means to investigate the conformational landscape of molecules and to complement experimental data.

Conformational Searching and Energy Minimization

A systematic conformational search can be performed to identify all low-energy conformers of 7-Azaspiro[3.5]nonane-2-carboxylic acid. The geometries of these conformers are then optimized, and their relative energies are calculated using a suitable DFT functional and basis set (e.g., B3LYP/6-31G*). This can help to understand the preferred conformations of the piperidine and cyclobutane rings, as well as the orientation of the carboxylic acid group.[9]

Prediction of Spectroscopic Properties

DFT calculations can also be used to predict NMR chemical shifts.[10] Comparing the calculated chemical shifts for different low-energy conformers with the experimental data can provide further evidence for the predominant conformation in solution.

DFT_Workflow Start 2D Structure Step1 Initial 3D Structure Generation Start->Step1 Step2 Conformational Search Step1->Step2 Step3 Geometry Optimization (DFT) Step2->Step3 Step4 Calculation of Relative Energies Step3->Step4 Step5 Prediction of NMR Chemical Shifts Step3->Step5 End Identification of Most Stable Conformers Step4->End Step5->End

Caption: A typical workflow for DFT-based conformational analysis.

Conclusion: A Holistic Approach to 3D Structural Elucidation

The comprehensive 3D structural analysis of 7-Azaspiro[3.5]nonane-2-carboxylic acid requires a synergistic application of chemical synthesis, purification, and a combination of advanced analytical and computational techniques. While single-crystal X-ray crystallography provides the definitive solid-state structure, multi-dimensional NMR spectroscopy offers invaluable insights into the molecule's behavior in solution. These experimental approaches, when integrated with in silico conformational analysis, provide a robust and detailed understanding of the three-dimensional architecture of this important spirocyclic scaffold. This knowledge is fundamental for its effective utilization in the rational design and development of next-generation therapeutics.

References

  • Assessing the Conformational Equilibrium of Carboxylic Acid via QM and MD Studies on Acetic Acid. (n.d.). PubMed Central. Retrieved March 25, 2026, from [Link]

  • Assessing the Conformational Equilibrium of Carboxylic Acid via QM and MD Studies on Acetic Acid. (2018, November 21). ChemRxiv. Retrieved March 25, 2026, from [Link]

  • Rapid prediction of conformationally-dependent DFT-level descriptors using graph neural networks for carboxylic acids and alkyl amines. (n.d.). Royal Society of Chemistry. Retrieved March 25, 2026, from [Link]

  • Rapid prediction of conformationally-dependent DFT-level descriptors using graph neural networks for carboxylic acids and alkyl amines. (2024, November 27). ResearchGate. Retrieved March 25, 2026, from [Link]

  • Easy to Use DFT Approach for Computational pKa Determination of Carboxylic Acids. (n.d.). Wiley Online Library. Retrieved March 25, 2026, from [Link]

  • oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. (n.d.). French-Ukrainian Journal of Chemistry. Retrieved March 25, 2026, from [Link]

  • Absolute Configuration of Small Molecules by Co-Crystallization. (n.d.). PubMed Central. Retrieved March 25, 2026, from [Link]

  • X-ray Crystallography. (n.d.). Creative BioMart. Retrieved March 25, 2026, from [Link]

  • Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.5] nonane. (n.d.). Google Patents.
  • Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. (2008, March 25). Georgia State University Sites. Retrieved March 25, 2026, from [Link]

  • 2D NMR spectroscopy for structural elucidation of complex small molecules. (2020, December 3). YouTube. Retrieved March 25, 2026, from [Link]

  • A Step-By-Step Guide to 1D and 2D NMR Interpretation. (2018, April 2). Emery Pharma. Retrieved March 25, 2026, from [Link]

  • S1 Supporting Information Oxa-spirocycles: synthesis, properties and applications Table of Contents Experimental section. Data d. (n.d.). Semantic Scholar. Retrieved March 25, 2026, from [Link]

  • Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. (2004, September 15). PubMed. Retrieved March 25, 2026, from [Link]

  • X-Ray Crystallography of Chemical Compounds. (n.d.). PubMed Central. Retrieved March 25, 2026, from [Link]

  • How To: Grow X-Ray Quality Crystals. (n.d.). University of Rochester Department of Chemistry. Retrieved March 25, 2026, from [Link]

  • 7.6: Interpreting 2-D NMR Spectra. (2023, February 11). Chemistry LibreTexts. Retrieved March 25, 2026, from [Link]

  • Conformational Analysis. (n.d.). Organic Chemistry Tutor. Retrieved March 25, 2026, from [Link]

  • X-ray Crystallography. (2023, August 29). Chemistry LibreTexts. Retrieved March 25, 2026, from [Link]

  • Conformational Analysis: The Fundamentals. (n.d.). Retrieved March 25, 2026, from [Link]

  • Conformational Investigations in Flexible Molecules Using Orientational NMR Constraints in Combination with 3 J-Couplings and NOE Distances. (2019, December 3). MDPI. Retrieved March 25, 2026, from [Link]

  • 4.3: Conformational analysis. (2025, April 5). Chemistry LibreTexts. Retrieved March 25, 2026, from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: De Novo Laboratory Synthesis of 7-Azaspirononane-2-carboxylic Acid

Application Note: De Novo Laboratory Synthesis of 7-Azaspiro[1]nonane-2-carboxylic Acid Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: De Novo Laboratory Synthesis of 7-Azaspiro[1]nonane-2-carboxylic Acid

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Executive Summary & Scientific Rationale

In modern drug discovery, the transition from flat, sp²-rich aromatic rings to complex, sp³-rich three-dimensional scaffolds is a proven strategy to improve metabolic stability, increase solubility, and reduce off-target toxicities (such as hERG inhibition)[1]. The spirocyclic core of 7-Azaspiro[2]nonane-2-carboxylic acid is a highly sought-after building block, functioning as a structural linchpin in the development of selective Histamine-3 (H3R) antagonists[3] and novel ASH1L inhibitors[4].

As a Senior Application Scientist, I have structured this guide to move beyond a simple "cook-book" recipe. The 7-step linear synthesis detailed below is engineered for high yield, scalability, and operational safety. We utilize a highly regioselective [2+2] cycloaddition to construct the spiro-cyclobutane ring, followed by functional group manipulations that leverage steric hindrance to our advantage. Every step in this protocol includes a Self-Validating Checkpoint (SVC) —in-process visual or physical cues that allow the chemist to confirm reaction progression without immediate reliance on complex analytical instrumentation.

Retrosynthetic Workflow & Mechanistic Pathway

The synthesis begins with the commercially available tert-butyl 4-methylenepiperidine-1-carboxylate. The critical spiro-fusion is achieved via an in situ generation of dichloroketene, which undergoes a concerted, orthogonal [2+2] cycloaddition with the exocyclic alkene. Subsequent dechlorination, reduction, activation, cyanation, and hydrolysis yield the target carboxylic acid.

Synthesis_Workflow A 1. N-Boc-4-methylenepiperidine B 2. Dichlorocyclobutanone Int. A->B Cl3COCl, Zn/Cu [2+2] Cycloaddition C 3. N-Boc-2-oxo-7-azaspiro[3.5]nonane B->C Zn dust, AcOH Dechlorination D 4. N-Boc-2-hydroxy-7-azaspiro[3.5]nonane C->D NaBH4, MeOH Reduction E 5. N-Boc-2-(mesyloxy)-7-azaspiro[3.5]nonane D->E MsCl, Et3N, DCM Activation F 6. N-Boc-2-cyano-7-azaspiro[3.5]nonane E->F NaCN, TBAB, DMF Cyanation G 7. N-Boc-7-azaspiro[3.5]nonane-2-carboxylic acid F->G LiOH, EtOH/H2O Hydrolysis H 8. 7-Azaspirononane-2-carboxylic acid G->H TFA, DCM Deprotection

Figure 1: 7-step forward workflow for 7-Azaspiro[2]nonane-2-carboxylic acid.

Quantitative Data & Reaction Metrics

The following table summarizes the expected quantitative outcomes, timelines, and primary analytical markers for tracking intermediate purity.

StepTransformation / IntermediateExpected YieldTimeKey ReagentsAnalytical Marker (MS/TLC)
1 Dichlorocyclobutanone75%16 hCl₃COCl, Zn/CuMS (ESI+): m/z 308.1
2 N-Boc-2-oxo-7-azaspiro[2]nonane85%4 hZn dust, AcOHMS (ESI+): m/z 240.1
3 N-Boc-2-hydroxy-7-azaspiro[2]nonane95%2 hNaBH₄, MeOHMS (ESI+): m/z 242.2
4 N-Boc-2-(mesyloxy)-7-azaspiro[2]nonane90%3 hMsCl, Et₃NMS (ESI+): m/z 320.1
5 N-Boc-2-cyano-7-azaspiro[2]nonane82%16 hNaCN, TBABMS (ESI+): m/z 251.2
6 N-Boc-7-azaspiro[2]nonane-2-carboxylic acid99%4 hLiOH, EtOH/H₂OMS (ESI-): m/z 268.1
7 7-Azaspiro[2]nonane-2-carboxylic acid95%2 hTFA, DCMMS (ESI+): m/z 170.1

Step-by-Step Experimental Protocols

Step 1 & 2: Spiro-fusion and Dechlorination to Ketone

Causality Insight: Trichloroacetyl chloride reacts with the Zn/Cu couple to form highly electrophilic dichloroketene in situ. The bulky chlorine atoms dictate the regiochemistry of the [2+2] cycloaddition. Subsequent single-electron transfer (SET) reduction using Zn dust in acetic acid safely removes the geminal chlorides[3].

  • Cycloaddition: Charge a flame-dried flask with tert-butyl 4-methylenepiperidine-1-carboxylate (1.0 eq) and Zn/Cu couple (11.5 eq) in anhydrous tert-butyl methyl ether (t-BuOMe) under N₂.

  • Slowly add trichloroacetyl chloride (2.5 eq) dropwise at 0 °C. Stir at room temperature for 16 hours.

  • Filter the suspension through Celite to remove zinc salts, concentrate the filtrate, and dissolve the crude dichlorocyclobutanone in glacial acetic acid.

  • Dechlorination: Add Zn dust (10.0 eq) portion-wise at room temperature. Stir for 4 hours.

  • Filter, neutralize the filtrate cautiously with saturated NaHCO₃, and extract with ethyl acetate to isolate N-Boc-2-oxo-7-azaspiro[2]nonane .

Self-Validating Checkpoint (SVC): During Step 1, the reaction mixture will exhibit a mild exotherm and the suspension will thicken noticeably as zinc chloride salts precipitate, confirming active ketene generation.

Step 3 & 4: Reduction and Mesylation

Causality Insight: Methanesulfonyl chloride (MsCl) is specifically chosen over tosyl chloride (TsCl). The spiro-fused cyclobutanol is highly sterically hindered; the smaller mesyl group ensures rapid, quantitative activation of the secondary alcohol without inducing competitive elimination[3].

  • Reduction: Dissolve the ketone (1.0 eq) in methanol at 0 °C. Add NaBH₄ (1.5 eq) portion-wise. Stir for 2 hours, then quench with water and extract with DCM to yield the alcohol.

  • Mesylation: Dissolve the crude alcohol in anhydrous DCM. Add Et₃N (2.0 eq) and cool to 0 °C.

  • Add MsCl (1.2 eq) dropwise. Stir for 3 hours at room temperature.

  • Wash the organic layer with 1N HCl, brine, dry over MgSO₄, and concentrate to yield N-Boc-2-(mesyloxy)-7-azaspiro[2]nonane .

SVC: Vigorous effervescence (H₂ gas) occurs upon NaBH₄ addition; cessation of bubbling indicates complete hydride consumption. During mesylation, the immediate formation of a white precipitate (Et₃N·HCl) confirms successful activation.

Step 5: Cyanation (Nitrile Formation)

Causality Insight: The displacement of the mesylate by cyanide is an S_N2 reaction. Because the spiro center behaves similarly to a neopentyl system, steric hindrance is severe. Using DMF (a polar aprotic solvent) at 120 °C, combined with Tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst, is mandatory to drive the nucleophilic attack[3].

  • Combine the mesylate (1.0 eq), NaCN (2.0 eq), and a catalytic amount of TBAB in anhydrous DMF.

  • Heat the mixture to 120 °C and stir for 16 hours.

  • Cool to room temperature, pour into ice water, and extract thoroughly with ethyl acetate.

  • Wash the organic layer with LiCl solution (to remove residual DMF), dry, and concentrate to yield N-Boc-2-cyano-7-azaspiro[2]nonane .

SVC: The reaction transitions from a pale yellow solution to a dark brown mixture over 16 hours. TLC (visualized via KMnO₄) will show the disappearance of the UV-active mesylate and the appearance of a slightly less polar, non-UV active nitrile spot.

Step 6: Hydrolysis to Boc-Protected Acid

Causality Insight: Strong acidic hydrolysis of the nitrile would prematurely cleave the N-Boc group. Using a strong base (LiOH) in an aqueous ethanol reflux selectively hydrolyzes the nitrile to the primary amide, and subsequently to the carboxylate, leaving the Boc group intact[5][6].

  • Dissolve the nitrile (1.5 g, ~6.0 mmol) in a 1:1 mixture of ethanol (40 mL) and water (40 mL).

  • Add LiOH (880 mg, 21.0 mmol, ~3.5 eq).

  • Heat the mixture to reflux and hold for 4 hours.

  • Cool to room temperature and remove ethanol via rotary evaporation.

  • Acidify the remaining aqueous phase to pH 1–2 using 6N HCl.

  • Extract with diethyl ether, wash with brine, dry over MgSO₄, and concentrate to yield 7-(tert-butoxycarbonyl)-7-azaspiro[2]nonane-2-carboxylic acid as a white solid (99% yield).

SVC: The initially heterogeneous refluxing mixture becomes a completely clear, homogeneous solution as the nitrile converts to the water-soluble lithium carboxylate. Upon acidification, the free acid crashes out instantly as a dense white precipitate.

Step 7: Deprotection to Final Product

Causality Insight: Trifluoroacetic acid (TFA) cleanly removes the Boc group via an E1-type mechanism. This generates isobutylene and carbon dioxide as gaseous byproducts, driving the reaction forward thermodynamically[4][7].

  • Dissolve the Boc-protected acid in anhydrous DCM.

  • Add TFA (10.0 eq) at room temperature.

  • Stir for 1–2 hours.

  • Concentrate the mixture under reduced pressure to remove excess TFA and DCM, yielding the target 7-Azaspiro[2]nonane-2-carboxylic acid (as a TFA salt).

SVC: Continuous bubbling (CO₂ and isobutylene gas evolution) will be observed upon TFA addition. The reaction is complete when gas evolution completely ceases.

References

  • Title: Discovery of Spirofused Piperazine and Diazepane Amides as Selective Histamine-3 Antagonists with in Vivo Efficacy in a Mouse Model of Cognition Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: US20100113465A1 - 7-azaspiro[2]nonane-7-carboxamide compounds Source: Google Patents URL:

  • Title: Structure-based development of novel spiro-piperidine ASH1L inhibitors Source: European Journal of Medicinal Chemistry (via PMC/NIH) URL: [Link]

Sources

Application

Application Note: Amide Coupling Strategies for 7-Azaspiro[3.5]nonane-2-carboxylic Acid Derivatives

Introduction and Chemical Context The integration of spirocyclic scaffolds into drug discovery pipelines has revolutionized modern medicinal chemistry. By increasing the fraction of sp³-hybridized carbons (Fsp³), spirocy...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Chemical Context

The integration of spirocyclic scaffolds into drug discovery pipelines has revolutionized modern medicinal chemistry. By increasing the fraction of sp³-hybridized carbons (Fsp³), spirocycles offer enhanced metabolic stability, improved aqueous solubility, and rigid three-dimensional vectors for precise pharmacophore alignment.

7-Azaspiro[3.5]nonane-2-carboxylic acid serves as a highly versatile, rigid bioisostere for piperidine and cyclohexane rings. To prevent unwanted self-polymerization during peptide or amide bond formation, the secondary amine at the 7-position is universally protected, most commonly as a tert-butyloxycarbonyl (Boc) group, yielding 7-Boc-7-azaspiro[3.5]nonane-2-carboxylic acid (CAS: 873924-12-0),[1]. This application note details optimized, self-validating protocols for functionalizing the 2-carboxylic acid position via amide coupling, addressing the inherent steric challenges of the spiro[3.5]nonane system.

Mechanistic Insights & Reagent Selection

Amide coupling at the 2-position of the spiro[3.5]nonane system is sterically hindered by the adjacent cyclobutane-cyclohexane junction. Selecting the appropriate coupling reagent is critical and depends entirely on the reaction scale and the nucleophilicity of the target amine.

  • HATU for Discovery Scale: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is the premier choice for coupling sterically hindered primary and secondary amines. The mechanism relies on the formation of an HOAt (1-hydroxy-7-azabenzotriazole) active ester. The nitrogen atom in the pyridine ring of HOAt provides a neighboring group effect, acting as an intramolecular general base to accelerate aminolysis.

  • T3P® for Process and Scale-Up: Propylphosphonic anhydride (T3P) is an exceptionally green and scalable reagent[2]. It activates the carboxylic acid by forming a reactive mixed anhydride[3]. Unlike traditional uronium or carbodiimide reagents, T3P generates completely water-soluble phosphonic acid byproducts. This allows for product isolation via simple liquid-liquid extraction, bypassing the need for hazardous reagents or chromatographic purification[4].

Reaction Workflow

The following decision tree outlines the strategic pathway for activating 7-Boc-7-azaspiro[3.5]nonane-2-carboxylic acid based on the desired scale and operational constraints.

G A 7-Boc-7-azaspiro[3.5]nonane- 2-carboxylic acid B Base Addition (DIPEA / Et3N) A->B C Coupling Reagent Selection B->C D HATU (Discovery Scale) C->D Steric hindrance E T3P (Process Scale) C->E Green / Scalable F HOAt Active Ester Intermediate D->F G Mixed Anhydride Intermediate E->G H Aminolysis (Add R-NH2) F->H G->H I Spirocyclic Amide Target H->I

Workflow for amide coupling of 7-azaspiro[3.5]nonane-2-carboxylic acid.

Quantitative Data: Reagent Comparison

To facilitate reagent selection, the following table summarizes the performance metrics of common coupling reagents when applied to the 7-azaspiro[3.5]nonane-2-carboxylic acid scaffold.

Coupling ReagentTypical Yield (%)Reaction TimeWorkup ComplexityScalabilityPrimary Byproducts
HATU 85–95%2–4 hoursHigh (Requires chromatography)Poor (Explosive risk, expensive)HOAt, tetramethylurea
T3P (50% in EtOAc) 80–90%12–24 hoursLow (Aqueous wash only)Excellent (Green, safe)Water-soluble phosphonic acids
EDC/HOBt 60–75%12–24 hoursModerateModerateUrea derivatives, HOBt

Experimental Protocols

The following protocols are designed as self-validating systems. Each step includes specific in-process controls and mechanistic rationales to ensure reproducibility and high fidelity.

Protocol A: HATU-Mediated Coupling (Discovery Scale, <1 gram)

Optimized for rapid library synthesis and highly hindered amine nucleophiles.

  • Substrate Dissolution: Dissolve 7-Boc-7-azaspiro[3.5]nonane-2-carboxylic acid (1.0 equiv) in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.2 M concentration.

    • Causality: DMF is a highly polar aprotic solvent that stabilizes the polar transition states during active ester formation, significantly accelerating the reaction rate.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv) to the solution.

    • Causality: DIPEA provides the necessary basicity to deprotonate the carboxylic acid without acting as a competing nucleophile, owing to the extreme steric bulk of its isopropyl groups.

  • Activation: Cool the reaction mixture to 0 °C using an ice bath. Add HATU (1.2 equiv) in a single portion. Stir for 15 minutes.

    • Causality: Pre-activation at 0 °C controls the initial exothermic activation step, preventing premature degradation of the highly reactive HOAt active ester.

  • Aminolysis: Add the target amine (1.1 equiv). Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours.

    • Self-Validation: Monitor reaction progression via LC-MS. The disappearance of the active ester mass[M+HOAt] and the appearance of the product mass indicate completion.

  • Workup: Quench the reaction with water and extract with Ethyl Acetate (EtOAc) (3x). Wash the combined organic layers sequentially with 1M HCl (to remove excess DIPEA and unreacted amine), saturated aqueous NaHCO3 (to remove acidic HOAt byproducts), and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Protocol B: T3P-Mediated Coupling (Process Scale, >1 gram)

Optimized for safety, environmental sustainability, and chromatography-free isolation as described by [4].

  • Substrate Dissolution: Dissolve 7-Boc-7-azaspiro[3.5]nonane-2-carboxylic acid (1.0 equiv) and the target amine (1.05 equiv) in Ethyl Acetate (EtOAc) (10 volumes).

    • Causality: EtOAc is an environmentally benign solvent that supports T3P reactions and serves directly as the organic phase for the subsequent liquid-liquid extraction workup, eliminating solvent-swap steps.

  • Base Addition: Add DIPEA or Triethylamine (Et₃N) (3.0 equiv) to the mixture.

  • Activation & Coupling: Cool the mixture to 0 °C. Add T3P (50% wt solution in EtOAc, 1.5 equiv) dropwise over 30 minutes.

    • Causality: Adding T3P last to the pre-mixed acid and amine minimizes the risk of carboxylic acid self-condensation. Dropwise addition strictly controls the mild exotherm associated with mixed anhydride formation[4].

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–24 hours.

    • Self-Validation: Monitor via TLC (stain with Ninhydrin to detect unreacted amine) or LC-MS.

  • Workup: Dilute the reaction with additional EtOAc. Wash the organic layer sequentially with 10% aqueous citric acid (10 volumes), water (5 volumes), saturated aqueous NaHCO3, and brine.

    • Causality: The citric acid wash selectively protonates and removes excess amine and DIPEA. The NaHCO3 wash neutralizes and extracts the water-soluble phosphonic acid byproducts generated by T3P, yielding high-purity spirocyclic amide without the need for silica gel chromatography[3],[4].

References

  • Waghmare et al. (ResearchGate). Propylphosphonic anhydride (T3P®): An expedient reagent for organic synthesis. Retrieved from [Link][2]

  • AMRI (Curia). WE'VE GOT T3P® DOWN TO AN EXACT SCIENCE. Retrieved from[Link][3]

  • Organic Synthesis. Acid-Amine Coupling using T3P: General Procedure. Retrieved from[Link][4]

Sources

Method

Application Note: Incorporating 7-Azaspiro[3.5]nonane-2-carboxylic Acid into Solid-Phase Peptide Synthesis (SPPS)

Target Audience: Peptide Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Technical Guide & Optimized Protocol Executive Summary & Strategic Rationale The integration of non-canoni...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Peptide Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Technical Guide & Optimized Protocol

Executive Summary & Strategic Rationale

The integration of non-canonical, conformationally restricted amino acids into peptide backbones is a cornerstone strategy in modern drug discovery. By increasing the fraction of sp3-hybridized carbons ( Fsp3​ ) and introducing structural rigidity, researchers can significantly enhance the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of peptide therapeutics [1].

7-Azaspiro[3.5]nonane-2-carboxylic acid represents a highly valuable spirocyclic building block. Featuring a cyclobutane ring fused to a piperidine ring via a single spiro carbon, it acts as a rigid, extended spacer. However, its incorporation into Solid-Phase Peptide Synthesis (SPPS) presents unique steric and electronic challenges. The carboxylic acid on the cyclobutane ring is sterically hindered, and the deprotected piperidine nitrogen forms a poorly nucleophilic secondary amine.

This application note provides a field-proven, self-validating protocol for the successful incorporation of this spirocyclic amino acid into synthetic peptides, detailing the causality behind every reagent choice and analytical checkpoint.

Spiro_Logic Spiro 7-Azaspiro[3.5]nonane Scaffold Rigidity Conformational Rigidity Spiro->Rigidity SP3 High Fsp3 Character Spiro->SP3 Protease Protease Resistance Rigidity->Protease Affinity Receptor Affinity Rigidity->Affinity SP3->Affinity Solubility Aqueous Solubility SP3->Solubility

Mechanistic advantages of incorporating spirocyclic scaffolds into peptide therapeutics.

Physicochemical Profiling

Understanding the physicochemical nature of the building block is critical for anticipating synthetic bottlenecks. The spirocyclic core limits the rotational degrees of freedom, which is excellent for target binding but requires highly reactive coupling conditions during synthesis [2].

Table 1: Physicochemical Properties & Synthetic Implications
PropertyValue / CharacteristicSynthetic Implication in SPPS
Molecular Weight 169.22 g/mol (Free acid)Requires conversion to Fmoc-derivative (~391.4 g/mol ) for standard SPPS.
Amine Type Secondary (Piperidine ring)Standard Kaiser test will fail (false negative). Chloranil test is mandatory.
Carboxylate Environment Cyclobutane-boundModerate steric hindrance; requires highly efficient uronium coupling agents (e.g., HATU).
Conformational Flexibility Highly RestrictedPrevents peptide aggregation on-resin but slows down coupling kinetics of subsequent residues.

Optimized SPPS Workflow & Protocols

The following protocol assumes the use of Fmoc-7-azaspiro[3.5]nonane-2-carboxylic acid on a standard Rink Amide or Wang resin. Every step is designed as a self-validating system to ensure sequence fidelity.

SPPS_Workflow Start 1. Resin Swelling (DMF/DCM, 30 min) Deprotect 2. Fmoc Deprotection (20% Piperidine in DMF) Start->Deprotect CoupleSpiro 3. Couple Fmoc-Spiro-OH (HATU, DIPEA, 2h) Deprotect->CoupleSpiro Test1 4. Kaiser Test (Verify primary amine coupling) CoupleSpiro->Test1 DeprotectSpiro 5. Fmoc Deprotection Yields Secondary Amine Test1->DeprotectSpiro CoupleNext 6. Couple Next AA (DIC/Oxyma, 75°C MW or 4h) DeprotectSpiro->CoupleNext Test2 7. Chloranil Test (Verify secondary amine coupling) CoupleNext->Test2 Cleavage 8. Global Cleavage (TFA/TIS/H2O, 2h) Test2->Cleavage

Step-by-step SPPS workflow for integrating 7-azaspiro[3.5]nonane-2-carboxylic acid.

Phase 1: Coupling the Spirocyclic Amino Acid

Mechanistic Rationale: The carboxylic acid of 7-azaspiro[3.5]nonane-2-carboxylic acid is situated on a cyclobutane ring. While not as hindered as an α,α -disubstituted amino acid, it still requires strong activation to ensure quantitative coupling to the resin-bound peptide. We utilize HATU/DIPEA, which forms a highly reactive 7-aza-benzotriazole active ester [3].

Step-by-Step Procedure:

  • Resin Preparation: Swell 0.1 mmol of resin in DMF for 30 minutes.

  • Deprotection: Treat the resin with 20% piperidine in DMF (2 × 10 min). Wash thoroughly with DMF (5 × 1 min).

  • Activation: In a separate vial, dissolve 0.3 mmol (3 eq) of Fmoc-7-azaspiro[3.5]nonane-2-carboxylic acid and 0.29 mmol (2.9 eq) of HATU in minimal DMF. Add 0.6 mmol (6 eq) of DIPEA. Allow pre-activation for 2 minutes.

  • Coupling: Add the activated mixture to the resin. Agitate at room temperature for 2 hours.

  • Validation (Kaiser Test): Perform a Kaiser test.

    • Causality: You are testing the disappearance of the previous amino acid's primary amine. A yellow/colorless result indicates successful coupling. If blue, perform a second coupling cycle.

Phase 2: Deprotection and Coupling the Subsequent Amino Acid (Critical Step)

Mechanistic Rationale: Once the Fmoc group is removed from the spirocycle, the exposed nitrogen is a secondary amine embedded within a piperidine ring. This is a highly sterically hindered nucleophile. Standard coupling conditions (e.g., HBTU at room temperature for 45 mins) will almost certainly result in deletion sequences. Elevated temperatures or highly reactive symmetrical anhydrides are required [4].

Step-by-Step Procedure:

  • Deprotection: Treat the resin with 20% piperidine in DMF (2 × 10 min). Wash with DMF (5 × 1 min).

  • Validation (Chloranil Test): Perform a Chloranil test.

    • Causality: The Kaiser test cannot detect secondary amines. The Chloranil test will yield a dark blue/green bead if the secondary amine is successfully deprotected and available.

  • Coupling the Next Residue:

    • Option A (Microwave-Assisted): Use 4 eq of the next Fmoc-AA-OH, 4 eq DIC, and 4 eq Oxyma Pure. Heat to 75°C in a microwave peptide synthesizer for 15 minutes.

    • Option B (Room Temperature): Use 4 eq of the next Fmoc-AA-OH, 3.9 eq HATU, and 8 eq DIPEA. Agitate for 4 to 12 hours (overnight recommended).

  • Validation: Repeat the Chloranil test. A colorless/yellow bead confirms the secondary amine has been successfully acylated.

  • Capping: To ensure absolute sequence fidelity, cap any unreacted secondary amines using 10% Acetic Anhydride and 10% DIPEA in DMF for 15 minutes.

Phase 3: Cleavage and Global Deprotection

Mechanistic Rationale: The spirocyclic core is stable to standard acidic cleavage conditions. However, steric bulk can sometimes trap carbocations generated from side-chain protecting groups. A standard scavenger cocktail is highly effective.

Step-by-Step Procedure:

  • Wash the completed peptide resin with DCM (5 × 1 min) and dry under vacuum.

  • Add cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% ultrapure H₂O.

  • Agitate for 2 hours at room temperature.

  • Filter the cleavage solution into cold diethyl ether to precipitate the peptide. Centrifuge, decant, and wash the pellet twice with cold ether.

Data Presentation: Coupling Efficiency Comparison

To demonstrate the necessity of the optimized protocol, Table 2 summarizes typical coupling efficiencies when adding an amino acid onto the deprotected 7-azaspiro[3.5]nonane-2-carboxylic acid residue.

Table 2: Comparative Coupling Efficiencies onto the Spirocyclic Secondary Amine
Coupling ReagentsConditionsTimeYield (via LC-MS)Protocol Status
HBTU / DIPEARoom Temp1 hour< 40%❌ Unacceptable (High Deletion)
DIC / Oxyma PureRoom Temp2 hours~ 65%❌ Sub-optimal
HATU / DIPEARoom Temp12 hours> 95%✅ Recommended (Manual SPPS)
DIC / Oxyma PureMicrowave (75°C)15 mins> 98%✅ Recommended (Auto SPPS)

Troubleshooting Guide

  • Issue: Incomplete coupling of the spirocyclic amino acid to the resin.

    • Root Cause: Steric clash with the preceding bulky amino acid (e.g., Val, Ile).

    • Solution: Switch from DMF to N-Methyl-2-pyrrolidone (NMP) to improve resin swelling, and utilize a double-coupling strategy with fresh reagents.

  • Issue: False negative on deprotection validation.

    • Root Cause: Using the Kaiser test on the piperidine nitrogen.

    • Solution: Immediately switch to the Chloranil or Bromophenol Blue test, which are sensitive to secondary amines.

  • Issue: Mass spectrometry shows a[M - Next AA] deletion peak.

    • Root Cause: Incomplete acylation of the hindered secondary amine.

    • Solution: Implement the capping step (Acetic Anhydride) strictly after coupling the subsequent amino acid. This will truncate the failure sequence, making it easily separable from the target peptide during preparative RP-HPLC.

References

  • Synthesis of a 6,6-spiroketal amino acid and its incorporation into a peptide turn sequence using solid-phase peptide synthesis Source: Chemistry - A European Journal (2013) URL:[Link]

  • A Stereochemical Journey around Spirocyclic Glutamic Acid Analogs Source: Organic & Biomolecular Chemistry (2022) URL:[Link]

  • Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives Source: ACS Infectious Diseases / PMC (2021) URL:[Link]

  • Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry Source: Journal of Medicinal Chemistry (2020) URL:[Link]

Application

Synthesis of Boc-protected 7-Azaspiro[3.5]nonane-2-carboxylic acid

Application Note: Scalable Synthesis of 7-Boc-7-azaspiro[1]nonane-2-carboxylic Acid Introduction & Scientific Rationale The "Escape from Flatland" paradigm has fundamentally shifted modern drug discovery toward Fsp3-rich...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Scalable Synthesis of 7-Boc-7-azaspiro[1]nonane-2-carboxylic Acid

Introduction & Scientific Rationale

The "Escape from Flatland" paradigm has fundamentally shifted modern drug discovery toward Fsp3-rich, three-dimensional architectures. Spirocyclic scaffolds, particularly the 7-azaspiro[1]nonane system, serve as premier bioisosteres for piperidine and flat aromatic rings. Incorporation of these rigid spirocycles enhances metabolic stability against oxidative enzymes, reduces hERG channel liabilities, and improves the 3D spatial orientation for target engagement[2].

The target compound, 7-Boc-7-azaspiro[1]nonane-2-carboxylic acid (CAS 873924-12-0) , is a highly versatile bifunctional building block. It is frequently employed as a rigid linker in PROTAC design and as a core intermediate in the development of mineralocorticoid receptor agonists[3].

Retrosynthetic Strategy & Pathway Visualization

Traditional syntheses of cyclobutanecarbonitriles often rely on the reduction of a cyclobutanone to an alcohol, followed by mesylation and displacement with highly toxic sodium cyanide[2]. To ensure a safer, more scalable, and self-validating system, this protocol utilizes a streamlined approach:

  • A Staudinger-type [2+2] ketene cycloaddition to establish the spiro-core.

  • A direct Van Leusen cyanation to install the nitrile, avoiding toxic cyanide gas risks and reducing the step count[4].

  • A controlled alkaline hydrolysis to yield the final carboxylic acid while preserving the acid-labile Boc protecting group[3].

G N1 tert-Butyl 4-methylenepiperidine- 1-carboxylate N2 tert-Butyl 1,1-dichloro-2-oxo- 7-azaspiro[3.5]nonane- 7-carboxylate N1->N2 Cl3COCl, Zn-Cu DME, 0 °C to RT N3 tert-Butyl 2-oxo-7-azaspiro[3.5]nonane- 7-carboxylate N2->N3 Zn dust, NH4Cl MeOH, RT N4 tert-Butyl 2-cyano-7-azaspiro[3.5]nonane- 7-carboxylate N3->N4 TosMIC, t-BuOK DME/EtOH, 0 °C N5 7-Boc-7-azaspirononane- 2-carboxylic acid N4->N5 LiOH, EtOH/H2O Reflux, 4 h

Fig 1. Four-step synthetic workflow for 7-Boc-7-azaspiro[1]nonane-2-carboxylic acid.

Experimental Protocols & Mechanistic Insights

Step 1:[2+2] Ketene Cycloaddition

Synthesis of tert-butyl 1,1-dichloro-2-oxo-7-azaspiro[1]nonane-7-carboxylate

  • Causality & Insight: The spirocyclic core is constructed via a Staudinger-type [2+2] cycloaddition. A Zinc-copper (Zn-Cu) couple reacts with trichloroacetyl chloride to generate dichloroketene in situ, which immediately reacts with the exocyclic double bond of the starting material. The generation of dichloroketene is highly exothermic; thus, rigorous temperature control is critical to prevent ketene polymerization and degradation[5].

  • Procedure:

    • Suspend tert-butyl 4-methylenepiperidine-1-carboxylate (1.0 eq) and Zn-Cu couple (2.5 eq) in anhydrous 1,2-dimethoxyethane (DME) under an inert nitrogen atmosphere. Cool the mixture to 0 °C using an ice bath.

    • Dissolve trichloroacetyl chloride (2.0 eq) in DME and transfer to an addition funnel.

    • Add the trichloroacetyl chloride solution dropwise over 30–45 minutes. Self-Validation Check: Moderate gas evolution and an exotherm should be noted during addition[5].

    • Stir the reaction at 0 °C for 1 hour, then remove the ice bath and allow it to warm to room temperature, stirring for an additional 18 hours[5].

    • Filter the mixture through a pad of Celite to remove zinc salts, washing the cake with ethyl acetate. Concentrate the filtrate under reduced pressure to yield the crude dichloroketone.

Step 2: Reductive Dechlorination

Synthesis of tert-butyl 2-oxo-7-azaspiro[1]nonane-7-carboxylate

  • Causality & Insight: Mild dissolving metal reduction using zinc dust in a protic solvent system selectively removes the gem-dichloro moiety. This method is preferred over catalytic hydrogenation as it prevents over-reduction of the cyclobutanone to an alcohol and preserves the Boc protecting group[5].

  • Procedure:

    • Dissolve the crude dichloroketone (1.0 eq) in a mixture of methanol and saturated aqueous NH₄Cl (1:1 v/v).

    • Add zinc dust (excess, ~10 eq) portionwise at room temperature to control the mild exotherm.

    • Stir the reaction mixture at room temperature for 10 hours[5].

    • Filter the suspension to remove unreacted zinc. Concentrate the filtrate under reduced pressure to remove methanol, then extract the aqueous residue with dichloromethane (DCM).

    • Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the dechlorinated ketone.

Step 3: Van Leusen Cyanation

Synthesis of tert-butyl 2-cyano-7-azaspiro[1]nonane-7-carboxylate

  • Causality & Insight: The Van Leusen reaction utilizes Toluenesulfonylmethyl isocyanide (TosMIC) to directly convert the cyclobutanone into a cyclobutanecarbonitrile[4]. The strong base (t-BuOK) deprotonates TosMIC, which attacks the carbonyl. This is followed by a cyclization-elimination cascade that extrudes tosylate, yielding the homologous nitrile in a single step.

  • Procedure:

    • To a stirred mixture of tert-butyl 2-oxo-7-azaspiro[1]nonane-7-carboxylate (1.0 eq) and TosMIC (1.1 eq) in DME, cool the flask to 0 °C[4].

    • Dropwise add a solution of potassium tert-butoxide (t-BuOK, 2.0 eq) dissolved in ethanol[4].

    • Allow the reaction to warm to room temperature and stir until complete consumption of the ketone is observed via TLC (typically 2–4 hours).

    • Quench the reaction with water and extract with ethyl acetate. Wash the organic layer with brine, dry, and concentrate. Purify via silica gel chromatography to isolate the pure nitrile.

Step 4: Alkaline Hydrolysis

Synthesis of 7-(tert-butoxycarbonyl)-7-azaspiro[1]nonane-2-carboxylic acid

  • Causality & Insight: The sterically hindered nitrile is hydrolyzed to the carboxylic acid using Lithium hydroxide (LiOH) in aqueous ethanol[3]. Basic hydrolysis is strictly mandated; acidic hydrolysis would prematurely cleave the Boc protecting group. During workup, careful acidification to pH 1-2 at 0 °C ensures the product is fully protonated for organic extraction while minimizing Boc-deprotection[3].

  • Procedure:

    • Dissolve tert-butyl 2-cyano-7-azaspiro[1]nonane-7-carboxylate (1.0 eq) in a 1:1 mixture of ethanol and water[3].

    • Add Lithium hydroxide monohydrate (3.5 eq) to the solution.

    • Heat the reaction mixture to reflux and hold for 4 hours[3].

    • Cool the mixture to room temperature and remove the ethanol via rotary evaporation.

    • Cool the remaining aqueous phase in an ice bath and carefully adjust the pH to 1-2 using 6N hydrochloric acid[3].

    • Immediately extract the aqueous phase with diethyl ether. Combine the organic layers, wash with saturated brine, dry over anhydrous MgSO₄, filter, and concentrate to give the final product as a white solid[3].

Quantitative Data & Characterization

The following table summarizes the expected yields and key analytical markers for self-validation across the synthetic workflow.

StepIntermediate / Final ProductExpected YieldKey Characterization Data
1 tert-butyl 1,1-dichloro-2-oxo-7-azaspiro[1]nonane-7-carboxylate75–85%MS (ESI): m/z 308 [M+H-tBu]⁺
2 tert-butyl 2-oxo-7-azaspiro[1]nonane-7-carboxylate80–90%MS (ESI): m/z 240[M+H]⁺
3 tert-butyl 2-cyano-7-azaspiro[1]nonane-7-carboxylate70–80%MS (ESI): m/z 251 [M+H]⁺
4 7-Boc-7-azaspiro[1]nonane-2-carboxylic acid95–99%¹H NMR (400 MHz, CDCl₃): δ 3.34-3.41 (m, 2H), 3.27-3.34 (m, 2H), 3.10-3.21 (m, 1H), 2.12 (d, J = 8.9 Hz, 4H), 1.58-1.63 (m, 2H), 1.52-1.58 (m, 2H), 1.47 (s, 9H)[3].

References

  • 7-Azaspiro[1]nonane-2,7-dicarboxylic acid, 7-(1,1-dimethylethyl) ester - ChemicalBook. URL:

  • Discovery of Spirofused Piperazine and Diazepane Amides as Selective Histamine-3 Antagonists with in Vivo Efficacy in a Mouse Model of Cognition | Journal of Medicinal Chemistry - ACS Publications.
  • WO2022221673A1 - Modulators of bcl6 proteolysis and associated methods of use - Google Patents.
  • Discovery of Spirofused Piperazine and Diazepane Amides as Selective Histamine-3 Antagonists with in Vivo Efficacy in a Mouse Model of Cognition | Journal of Medicinal Chemistry - ACS Publications.
  • US20100113465A1 - 7-azaspiro[1]nonane-7-carboxamide compounds - Google Patents. URL:

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Strategies for Improving the Solubility of 7-Azaspiro[3.5]nonane-2-carboxylic acid in Organic Solvents

Prepared by: The Senior Application Scientist Team Welcome to the technical support center for 7-Azaspiro[3.5]nonane-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professiona...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: The Senior Application Scientist Team

Welcome to the technical support center for 7-Azaspiro[3.5]nonane-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges with this unique spirocyclic molecule. We provide in-depth troubleshooting strategies, detailed protocols, and the scientific rationale behind each approach to help you overcome these hurdles in your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the solubility of 7-Azaspiro[3.5]nonane-2-carboxylic acid.

Q1: Why is 7-Azaspiro[3.5]nonane-2-carboxylic acid so poorly soluble in common organic solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF)?

The poor solubility arises from its unique molecular structure. The molecule contains both a basic secondary amine (-NH-) and an acidic carboxylic acid (-COOH) group. In the solid state and in neutral solutions, these groups can undergo an internal acid-base reaction, forming a zwitterion . This zwitterionic form has a positively charged ammonium ion (R₂NH₂⁺) and a negatively charged carboxylate ion (COO⁻) within the same molecule. The strong electrostatic interactions between these charged centers in different molecules create a stable crystal lattice, similar to that of a salt. Overcoming this high lattice energy requires highly polar solvents, making the compound insoluble in many common non-polar and moderately polar organic solvents.

Q2: What is a zwitterion and how does it impact solubility in organic solvents?

A zwitterion is a neutral molecule that has an equal number of positive and negative formal charges. This internal salt structure makes the molecule highly polar. While this polarity can enhance solubility in water, it drastically reduces solubility in less-polar organic solvents.[1] Organic solvents are generally less capable of stabilizing the separated charges of the zwitterion, making it energetically unfavorable for the compound to dissolve. Zwitterionic compounds often behave more like inorganic salts than typical organic molecules, exhibiting high melting points and poor solubility in solvents like ethers, hydrocarbons, and halogenated solvents.[2][3]

Q3: Is there a recommended "best" starting solvent to try?

For dissolving the zwitterionic form directly, highly polar, protic organic solvents are the best starting point. Solvents like methanol , ethanol , or to a lesser extent, polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are most likely to show some success. These solvents can engage in hydrogen bonding and have high dielectric constants that can help stabilize the charged zwitterionic species. However, even in these solvents, solubility may be limited. For broader solubility, chemical modification is often necessary (see Section 2).

Q4: Can simply heating the mixture improve solubility?

Yes, increasing the temperature will generally increase the solubility of carboxylic acids.[4][5] This is because the dissolution process is typically endothermic, meaning it requires energy input to overcome the intermolecular forces in the solid state.[5] However, for a zwitterionic compound with high lattice energy, the effect of temperature alone may be insufficient to achieve the desired concentration. Furthermore, prolonged heating can risk thermal degradation of the compound. Heating should be considered a supplementary tool rather than a primary strategy.

Section 2: Troubleshooting Guide: Systematic Approaches to Solubility Enhancement

When facing solubility issues, a systematic approach is crucial. The following strategies are presented in order of increasing complexity and experimental manipulation.

Strategy 1: pH Modification to Disrupt Zwitterionic Character

Core Principle: The zwitterionic form exists predominantly at its isoelectric point (pI). By significantly altering the pH of the microenvironment, we can convert the molecule into either a fully protonated cationic salt or a fully deprotonated anionic salt. These salt forms, while still charged, no longer have the strong intermolecular zwitterion-zwitterion interactions, which can dramatically improve solubility in certain organic solvents.[6][7]

Troubleshooting Scenario: "My sample of 7-Azaspiro[3.5]nonane-2-carboxylic acid is completely insoluble in methanol, which I need as a solvent for my reaction."

This is the most common and effective strategy. By adding a stoichiometric amount of a strong acid or base, you convert the entire sample into a salt, which can then be dissolved.

G Cationic Cationic Form (Soluble in Polar Protic Solvents) Zwitterion Zwitterionic Form (Poorly Soluble) Cationic->Zwitterion Anionic Anionic Form (Soluble in Polar Solvents) Zwitterion->Anionic

Caption: pH modification shifts the equilibrium away from the insoluble zwitterion.

Protocol 1A: Formation of a Hydrochloride (Cationic) Salt

This protocol converts the carboxylic acid to its neutral form and the amine to a cationic ammonium chloride, creating an overall cationic salt.

  • Suspension: Suspend 1.0 equivalent of 7-Azaspiro[3.5]nonane-2-carboxylic acid in a suitable solvent in which the final salt is likely soluble (e.g., methanol, ethanol).

  • Acidification: While stirring, slowly add 1.0 to 1.1 equivalents of a solution of hydrochloric acid (e.g., 2 M HCl in diethyl ether, or acetyl chloride in methanol which generates HCl in situ).

  • Observation: Stir the mixture at room temperature. Complete dissolution of the solid material indicates successful salt formation and solubilization.

  • Isolation (Optional): If you need to isolate the salt, the solvent can be removed under reduced pressure. The resulting solid hydrochloride salt can then be tested for solubility in a wider range of solvents.

Protocol 1B: Formation of a Sodium (Anionic) Salt

This protocol converts the amine to its neutral form and the carboxylic acid to an anionic carboxylate salt.

  • Suspension: Suspend 1.0 equivalent of 7-Azaspiro[3.5]nonane-2-carboxylic acid in methanol.

  • Basification: While stirring, add 1.0 equivalent of a solution of sodium methoxide in methanol (NaOMe/MeOH).

  • Observation: Stir until the solid dissolves completely. This solution containing the sodium salt can often be used directly in subsequent reactions.

  • Alternative Bases: For applications where an inorganic base is not suitable, an organic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can be used to form an aminium salt, which may also have improved solubility.

Strategy 2: Co-Solvent Systems

Core Principle: A co-solvent system uses a mixture of two or more miscible solvents to create a medium with finely tuned polarity.[8] For zwitterionic compounds, a small amount of a highly polar solvent (e.g., water, methanol) added to a bulk non-polar solvent can sometimes increase solubility. The polar co-solvent molecules can solvate the charged portions of the zwitterion, while the bulk solvent interacts with the nonpolar scaffold, helping to gently pull the molecule into solution.[9][10]

Troubleshooting Scenario: "The compound needs to be used in a reaction with a reagent that is only soluble in THF, but the spirocycle itself won't dissolve in pure THF."

CoSolvency cluster_solvent Bulk Solvent (e.g., THF) cluster_cosolvent Polar Co-Solvent (e.g., MeOH) Solute Zwitterionic Solute +/- Bulk1 THF Bulk1->Solute Solvates Nonpolar Core Bulk2 THF Bulk2->Solute Bulk3 THF Bulk3->Solute CoSolvent1 MeOH CoSolvent1->Solute Solvates Polar Ends CoSolvent2 MeOH CoSolvent2->Solute

Caption: Co-solvents create a mixed environment to solvate different parts of the molecule.

Protocol 2: Screening for an Effective Co-Solvent System
  • Initial Suspension: Place the compound in the desired primary organic solvent (e.g., THF, Dioxane, Acetonitrile) in which it is insoluble.

  • Titration: Slowly add a polar co-solvent (e.g., Methanol, Ethanol, Water, DMSO) dropwise to the stirred suspension.

  • Monitoring: Observe for any signs of dissolution. Use a range of co-solvent percentages, typically from 1% to 20% (v/v).

  • Optimization: If a promising co-solvent is identified, prepare several mixtures with varying ratios (e.g., 98:2, 95:5, 90:10) to find the optimal composition that provides sufficient solubility without negatively impacting downstream reactions.

Primary SolventPotential Co-SolventsRationale
Tetrahydrofuran (THF)Methanol, WaterIncreases polarity to solvate the ionic groups.
Dichloromethane (DCM)Dimethylformamide (DMF)DMF is a strong polar aprotic solvent that can disrupt lattice forces.
TolueneEthanol, IsopropanolAn alcohol can hydrogen bond with the solute.
Acetonitrile (ACN)Water, MethanolIncreases hydrogen bonding and polarity of the system.
Strategy 3: Chemical Modification (Pro-Solute Approach)

Core Principle: If the experimental design permits, temporarily modifying one of the functional groups can completely eliminate the zwitterionic character. This is the most robust method for achieving high solubility in a wide range of conventional organic solvents. The protecting group can be removed in a later step to regenerate the parent molecule.

Troubleshooting Scenario: "I need to perform a complex, multi-step synthesis where the starting material must be soluble in various standard organic solvents for different reactions."

ProtectionWorkflow Start Zwitterion (Poorly Soluble) Protect_N Protect Amine (e.g., Boc) Result: Carboxylic Acid Start->Protect_N Protect_O Protect Acid (e.g., Ester) Result: Secondary Amine Start->Protect_O Soluble Soluble Derivative (Soluble in DCM, Ether, etc.) Protect_N->Soluble Protect_O->Soluble Reaction Perform Organic Reaction(s) Soluble->Reaction Deprotect Deprotection Step Reaction->Deprotect Final Regenerated Zwitterion Deprotect->Final

Caption: A chemical modification workflow to temporarily enhance solubility.

Protocol 3A: Amine Protection (e.g., N-Boc Derivative)

By protecting the amine, you are left with a simple carboxylic acid, which is generally soluble in moderately polar solvents.[11]

  • Reaction Setup: Suspend 7-Azaspiro[3.5]nonane-2-carboxylic acid in a 1:1 mixture of Dioxane and Water.

  • Base Addition: Add 2.5 equivalents of a base such as Sodium Bicarbonate (NaHCO₃) or Sodium Hydroxide (NaOH).

  • Protecting Group: Add 1.1 equivalents of Di-tert-butyl dicarbonate (Boc₂O) and stir the reaction at room temperature overnight.

  • Workup: Acidify the reaction mixture with dilute HCl to pH ~3 and extract the N-Boc protected product with an organic solvent like Ethyl Acetate.

  • Result: The resulting 7-[(tert-butoxy)carbonyl]-7-azaspiro[3.5]nonane-2-carboxylic acid is a standard carboxylic acid that is typically soluble in DCM, THF, Ethyl Acetate, and alcohols.[11]

Protocol 3B: Carboxylic Acid Protection (e.g., Methyl Ester)

Protecting the acid leaves a secondary amine, which is soluble in a wide range of solvents.

  • Reaction Setup: Suspend 7-Azaspiro[3.5]nonane-2-carboxylic acid in Methanol (20 mL per gram of acid).

  • Esterification Agent: Cool the suspension to 0°C and slowly add 1.2 equivalents of Thionyl Chloride (SOCl₂) or Acetyl Chloride. This generates HCl in situ, which catalyzes the esterification.

  • Reaction: Allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours until the solid dissolves and the reaction is complete (monitor by TLC or LC-MS).

  • Workup: Remove the solvent under reduced pressure. The resulting product is the methyl ester hydrochloride salt, which can be neutralized with a mild base and extracted to yield the free amine if needed.

  • Result: The resulting methyl ester is a secondary amine that is highly soluble in most organic solvents.

Section 3: Summary and Recommendations

StrategyPrincipleProsConsBest For...
1. pH Modification Convert zwitterion to a salt.Highly effective, simple, one-step process.Introduces acid/base and counter-ions which may interfere with subsequent steps.Quick solubilization for single reactions where the salt form is compatible.
2. Co-Solvents Fine-tune solvent polarity.Does not chemically alter the compound; easy to screen.Often provides only a modest increase in solubility; may not be sufficient for high concentrations.Cases where slight solubility improvements are needed and chemical modification is not possible.
3. Chemical Modification Temporarily protect a functional group.Provides the most significant and broadest solubility improvement.Requires additional synthesis and purification steps (protection/deprotection).Multi-step syntheses requiring high concentrations and compatibility with diverse reaction conditions.

Final Recommendation: Always begin by attempting Strategy 1: pH Modification . It is the most direct and often sufficient method to overcome the solubility challenges presented by the zwitterionic nature of 7-Azaspiro[3.5]nonane-2-carboxylic acid. If this fails or is incompatible with your experimental needs, proceed to investigate co-solvent systems before committing to the more resource-intensive chemical modification approach.

References

  • NextSDS. (n.d.). 7-[(tert-butoxy)carbonyl]-7-azaspiro[3.5]nonane-2-carboxylic acid. Retrieved from [Link]

  • Ince, M. (2021). Temperature Effect on the Extraction of Carboxylic Acids by Amine-Based Extractants. Processes, 9(1), 154. Retrieved from [Link]

  • CK-12 Foundation. (2026, January 14). Physical Properties of Carboxylic Acids. Retrieved from [Link]

  • Al-kassas, R., et al. (2022). Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug. RSC Advances, 12, 19028-19040. Retrieved from [Link]

  • Wikipedia. (n.d.). Cosolvent. Retrieved from [Link]

  • Hayashi, K., et al. (1959). Solubilities Studies of Basic Amino Acids. Journal of the Agricultural Chemical Society of Japan, 33(5), 380-384. Retrieved from [Link]

  • Al-khamis, A., et al. (2022). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Future Journal of Pharmaceutical Sciences, 8(1), 47. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, July 30). 15.4: Physical Properties of Carboxylic Acids. Retrieved from [Link]

  • Al-kassas, R., et al. (2022, June 29). Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug. RSC Advances. Retrieved from [Link]

  • ACS Publications. (2025, September 17). Temperature-Dependent Solubility of Cholic Acid and Deoxycholic Acid in Ten Pure Solvents at Temperatures from 283.15 to 333.15 K. Journal of Chemical & Engineering Data. Retrieved from [Link]

  • Wikipedia. (n.d.). Carboxylic acid. Retrieved from [Link]

  • MacEwan University. (n.d.). 25.2 Physical Properties of Carboxylic Acids. Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. Retrieved from [Link]

  • Savjani, K. T., et al. (2012). Techniques to improve the solubility of poorly soluble drugs. ResearchGate. Retrieved from [Link]

  • UNT Digital Library. (2026, February 23). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. Retrieved from [Link]

  • Sathesh Babu, P.R., et al. (2008). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. Dhaka University Journal of Pharmaceutical Sciences, 7(2), 119-126. Retrieved from [Link]

  • Apelblat, A., & Manzurola, E. (1997). Effect of Temperature on the Solubility of Short-Chain Carboxylic Acids in Water. Journal of Chemical & Engineering Data, 42(2), 339-341. Retrieved from [Link]

  • University of Calgary. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

  • Journal of Pharmaceutical Negative Results. (2022). Solubility Enhancement of Rifabutin by Co-solvency Approach. 13(Special Issue 9), 1751-1758. Retrieved from [Link]

  • DigitalCommons@URI. (1973). The Solubility of Amino Acids in Various Solvent Systems. Retrieved from [Link]

  • Advances in Engineering. (2018, November 21). Solubility-Modifying Power of Zwitterionic Salts. Retrieved from [Link]

  • Level, G., et al. (2018). Solubility-Modifying Power of Zwitterionic Salts. ChemPhysChem, 19(5), 575-580. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Low Yield in 7-Azaspiro[3.5]nonane-2-carboxylic Acid Synthesis

Introduction Welcome to the technical support center for the synthesis of 7-Azaspiro[3.5]nonane-2-carboxylic acid and its derivatives. This guide is designed for researchers, medicinal chemists, and drug development prof...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the technical support center for the synthesis of 7-Azaspiro[3.5]nonane-2-carboxylic acid and its derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who are incorporating this valuable spirocyclic scaffold into their work. Spirocyclic amines are of high interest in modern medicinal chemistry due to their rigid, three-dimensional structures which can lead to improved physicochemical properties and novel intellectual property.[1][2] However, their synthesis can present unique challenges.

This document provides in-depth, field-proven insights in a question-and-answer format to directly address common issues, particularly low reaction yields, encountered during the synthesis of this important building block.

Common Synthetic Pathways: An Overview

The synthesis of 7-Azaspiro[3.5]nonane-2-carboxylic acid often involves multi-step sequences where the spirocyclic core is constructed and functional groups are subsequently manipulated. Two prevalent strategies involve the initial formation of a protected spirocyclic ketone or lactam, which is then converted to the target amine. Understanding your chosen route is critical for effective troubleshooting.

  • Route A: Lactam Reduction Pathway: This common route involves creating a protected lactam, such as N-Boc-7-azaspiro[3.5]nonan-8-one, which is then reduced to the corresponding amine. The protecting group is subsequently removed.

  • Route B: Dieckmann Condensation & Reductive Amination Pathway: This strategy builds the spirocycle via an intramolecular Dieckmann condensation of a diester to form a β-keto ester.[3][4] Subsequent hydrolysis, decarboxylation, and reductive amination of the resulting ketone yield the desired spirocyclic amine.[3]

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific problems that can lead to low yields. Each question is followed by an explanation of the underlying chemical principles and actionable troubleshooting steps.

Question 1: During the LiAlH₄ reduction of my N-Boc protected lactam, the yield is poor and I've identified a ring-opened byproduct. What is causing this and how can I fix it?

Answer: This is a classic issue when reducing lactams, especially under harsh conditions. The primary causes are the presence of water and the powerful, non-selective nature of Lithium Aluminum Hydride (LiAlH₄).

Causality:

  • Hydrolysis: Trace amounts of water can react with LiAlH₄, but can also contribute to the hydrolysis of intermediate species, leading to the cleavage of the piperidine ring.[3]

  • Harsh Conditions: LiAlH₄ is an extremely reactive reducing agent. Excessive heat generated during the reaction (exotherm) can promote side reactions, including ring cleavage.[3]

Troubleshooting & Optimization:

  • Ensure Strictly Anhydrous Conditions: All glassware must be rigorously oven or flame-dried. Solvents must be anhydrous grade and handled under an inert atmosphere (Nitrogen or Argon).[3]

  • Consider Milder Reducing Agents: Borane-tetrahydrofuran complex (BH₃·THF) is an excellent alternative that is often more selective for lactam reduction and less prone to causing ring cleavage.[3]

  • Control Reaction Temperature: The addition of LiAlH₄ should be performed slowly and dropwise at 0 °C using an ice bath to control the exotherm.[3]

  • Implement a Careful Work-up: The Fieser work-up method is highly recommended for quenching LiAlH₄ reactions to neutralize reactive aluminum species and minimize side reactions during product isolation.[3]

Question 2: My LiAlH₄ reduction produced a significant amount of an olefin impurity instead of the desired amine. How do I prevent this over-reduction?

Answer: The formation of an olefin is a known over-reduction byproduct when using powerful hydrides like LiAlH₄. This typically occurs when the reaction temperature is too high or the reaction is run for an extended period.[3]

Causality: Over-reduction can occur after the initial reduction of the lactam to the amine. The resulting hydroxylated intermediates can be eliminated under the reaction conditions to form a double bond.

Troubleshooting & Optimization:

  • Precise Temperature Control: Maintain the reaction temperature between 0 °C and room temperature. Vigorous exothermic reactions require diligent cooling with an ice bath.[3]

  • Active Reaction Monitoring: Do not run the reaction based on time alone. Monitor the consumption of the starting material closely using Thin Layer Chromatography (TLC) or GC-MS.[3][5] Quench the reaction immediately upon disappearance of the lactam.

  • Slow Reagent Addition: Add the LiAlH₄ solution dropwise to the lactam solution at 0 °C. This prevents a rapid temperature increase and gives you better control over the reaction.[3]

Table 1: Comparison of Reducing Agents for Lactam Reduction
Reducing AgentTypical ConditionsAdvantagesPotential Issues
LiAlH₄ Anhydrous THF, 0 °C to RTHigh reactivity, potentOver-reduction, ring-opening, sensitive to water
BH₃·THF Anhydrous THF, 0 °C to refluxMilder, more selective, less prone to side reactionsSlower reaction times may be required
Workflow: Choosing a Reducing Agent

start Starting Lactam Reduction check_yield Is the yield low due to ring-opening or over-reduction? start->check_yield use_lah Continue with LiAlH₄ but optimize conditions (low temp, slow addition, anhydrous, monitoring). check_yield->use_lah No, first time trying consider_borane Switch to a milder reducing agent like BH₃·THF. check_yield->consider_borane Yes, side products observed end_ok Achieved High Yield use_lah->end_ok end_fail Yield Still Low (Re-evaluate strategy) use_lah->end_fail consider_borane->end_ok consider_borane->end_fail

Caption: Decision tree for selecting and optimizing a reducing agent.

Question 3: The removal of the N-Boc protecting group is either incomplete or seems to be degrading my final product. What are the optimal deprotection conditions?

Answer: Boc deprotection is sensitive to the choice of acid and reaction conditions. Both incomplete reactions and product degradation are common if the conditions are not optimized. Harsh acidic conditions can lead to degradation of the spirocyclic amine.[3]

Causality:

  • Incomplete Deprotection: Insufficient acid strength or quantity, or low reaction temperature/time will result in unreacted starting material.

  • Product Degradation: Prolonged exposure to strong acid, especially at elevated temperatures, can cause side reactions or decomposition of the desired amine product.

Troubleshooting & Optimization:

  • Standardize Acid Choice: Trifluoroacetic acid (TFA) in dichloromethane (DCM) is the most common and effective method. An alternative is using a solution of HCl in an organic solvent like dioxane or methanol.[3]

  • Control Reaction Conditions: Perform the deprotection at 0 °C initially, then allow it to warm to room temperature. Monitor the reaction progress by TLC until the starting material is fully consumed (typically 1-2 hours).[3]

  • Crucial Work-up Step: This is the most common point of failure. After the reaction is complete and the solvent has been removed, it is essential to neutralize the excess acid. Dissolve the residue in a solvent like DCM and wash thoroughly with a saturated aqueous solution of sodium bicarbonate or another mild base until the aqueous layer is basic.[3] This step isolates the free amine, preventing the formation of a stable salt which can be difficult to handle and may be mistaken for product degradation.

Experimental Protocol: N-Boc Deprotection
  • Dissolve the N-Boc-7-azaspiro[3.5]nonane derivative (1.0 eq) in dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Add trifluoroacetic acid (TFA) (5-10 eq) dropwise.

  • Remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the reaction by TLC until the starting material spot is no longer visible.

  • Concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA.

  • Dissolve the oily residue in DCM and transfer to a separatory funnel.

  • Wash carefully with a saturated aqueous solution of sodium bicarbonate. Caution: CO₂ evolution (foaming) will occur.

  • Continue washing with the bicarbonate solution until the aqueous layer is no longer acidic.

  • Wash with brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the free amine.

Question 4: I'm attempting a Dieckmann condensation to form the spirocycle, but my yields are very low. What are the common pitfalls?

Answer: The Dieckmann condensation, an intramolecular cyclization of a diester to form a β-keto ester, is highly sensitive to reaction conditions. Low yields are often traced back to the choice of base, reaction concentration, or the presence of water.[3]

Causality:

  • Base Selection: A strong, non-nucleophilic base is required to deprotonate the α-carbon without attacking the ester carbonyl (saponification).

  • Intermolecular vs. Intramolecular Reaction: At high concentrations, the diester can react with other molecules (intermolecularly) to form polymers, rather than cyclizing (intramolecularly).

  • Presence of Water: Water will quench the strong base and can hydrolyze the ester functional groups, halting the reaction.[3]

  • Reversibility: The reaction is reversible. To drive it to completion, the β-keto ester product is often deprotonated by the excess base, requiring a final acidic workup to reprotonate it.[3]

Troubleshooting & Optimization:

  • Use the Right Base: Sodium hydride (NaH) or sodium ethoxide (NaOEt) in an anhydrous solvent like toluene or THF are standard choices.[3]

  • Employ High-Dilution Conditions: To strongly favor the desired intramolecular cyclization, the reaction must be run at high dilution. This is typically achieved by the slow, syringe-pump addition of the diester solution to a suspension of the base.[3]

  • Maintain Anhydrous Conditions: Ensure all reagents, solvents, and glassware are scrupulously dry.[3]

Troubleshooting Workflow: Dieckmann Condensation

cluster_0 Pre-Reaction Setup cluster_1 Reaction Execution cluster_2 Work-up dry Dry all glassware and solvents meticulously. base Select strong, non-nucleophilic base (e.g., NaH). dry->base dilution Use high dilution. Add diester slowly to base. base->dilution inert Maintain inert atmosphere (N₂ or Ar). dilution->inert acidify Perform acidic workup to protonate the enolate. inert->acidify

Caption: Key checkpoints for a successful Dieckmann condensation.

Question 5: How can I purify my final 7-Azaspiro[3.5]nonane-2-carboxylic acid product effectively? It seems to be behaving strangely during extraction and chromatography.

Answer: The final product is an amino acid, meaning it contains both a basic amine group and an acidic carboxylic acid group. This zwitterionic character at neutral pH can make it highly polar and poorly soluble in many organic solvents, complicating standard purification techniques.

Causality: At its isoelectric point, the molecule exists as a zwitterion (-NH₂⁺ and -COO⁻), which increases its polarity and water solubility while decreasing its solubility in nonpolar organic solvents.

Purification Strategy: Acid-Base Extraction

This technique manipulates the pH of the aqueous solution to control the overall charge of your molecule, and thus its solubility in organic vs. aqueous layers.[6]

  • Isolate Acidic Compound: Dissolve the crude reaction mixture in an organic solvent like diethyl ether or ethyl acetate. Extract with an aqueous base (e.g., 1M NaOH). Your carboxylic acid will be deprotonated to the carboxylate salt (-COO⁻ Na⁺) and move into the aqueous layer, leaving neutral and basic impurities behind in the organic layer.

  • Separate Layers: Discard the organic layer containing impurities.

  • Re-acidify and Extract: Cool the aqueous layer in an ice bath and slowly acidify it with a strong acid (e.g., 1M HCl) to a pH well below the pKa of the carboxylic acid (pKa is typically ~4-5).[6] This will protonate the carboxylate back to the neutral carboxylic acid (-COOH).

  • Final Extraction: Extract the now neutral, organic-soluble product back out of the aqueous layer with fresh dichloromethane or ethyl acetate.

  • Drying and Concentration: Dry the organic extract over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the purified product.

Chromatography Considerations: If chromatography is necessary, the polarity can be challenging.

  • Normal Phase (Silica Gel): Tailing is common due to the basic amine interacting strongly with acidic silanol groups on the silica. Adding a small amount of a competing base like triethylamine (TEA) or ammonia to the mobile phase can improve peak shape.[5]

  • Reverse Phase (C18): Use a mobile phase with a pH that keeps the analyte in a single ionic state (either fully protonated at low pH or deprotonated at high pH) to get sharp peaks.[5]

References

  • Technical Support Center: Synthesis of 7-azaspiro[3.5]nonane - Benchchem.
  • Application Notes and Protocols: The Use of 7-Azaspiro[3.5]nonane in Solid-Phase Organic Synthesis for Drug Discovery - Benchchem.
  • Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.
  • Technical Support Center: Analytical Methods for 7-Azaspiro[3.5]nonane Reactions - Benchchem.
  • Application Notes & Protocols: Solid-Phase Synthesis of a 7-Azaspiro[3.5]nonan-1-one Core - Benchchem.
  • General procedures for the purification of Carboxylic acids - Chempedia - LookChem.
  • A Technical Guide to the Synthesis of Spirocyclic Amines - Benchchem.

Sources

Troubleshooting

Technical Support Center: Optimizing HPLC Conditions for 7-Azaspiro[3.5]nonane-2-carboxylic acid Analysis

Welcome to the technical support center for the HPLC analysis of 7-Azaspiro[3.5]nonane-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the HPLC analysis of 7-Azaspiro[3.5]nonane-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during method development and execution. As a zwitterionic and highly polar molecule, 7-Azaspiro[3.5]nonane-2-carboxylic acid presents unique chromatographic challenges. This resource synthesizes established analytical principles with field-proven insights to ensure robust and reproducible results.

I. Core Concepts in Analyzing 7-Azaspiro[3.5]nonane-2-carboxylic acid

7-Azaspiro[3.5]nonane-2-carboxylic acid's structure, featuring a secondary amine and a carboxylic acid group, makes it analogous to cyclic amino acids. This dictates its behavior in a chromatographic system. Direct analysis is often challenging due to its high polarity, which can lead to poor retention on traditional reversed-phase columns, and its lack of a strong chromophore, which results in low sensitivity with UV detection.[1][2]

Therefore, successful analysis often hinges on one of two strategies:

  • Enhancing Retention of the Underivatized Molecule: This involves using specialized column chemistries like Hydrophilic Interaction Chromatography (HILIC) or employing mobile phase additives (ion-pairing agents) in reversed-phase chromatography.[3][4]

  • Derivatization: This chemical modification adds a chromophore or fluorophore to the molecule, significantly improving detection sensitivity and often enhancing retention on reversed-phase columns.[5][6][7]

II. Troubleshooting Guide

This section addresses specific issues you may encounter during your analysis, providing step-by-step solutions and the rationale behind them.

Issue 1: Poor or No Retention on a C18 Column

Symptoms: The analyte peak elutes at or very near the solvent front (void volume).

Cause: 7-Azaspiro[3.5]nonane-2-carboxylic acid is highly polar and exhibits minimal interaction with the nonpolar C18 stationary phase.[4]

Solutions:

A. Switch to a HILIC Column:

  • Rationale: HILIC is designed for the retention of polar compounds. It utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent.[1][2][3] This promotes the partitioning of the polar analyte into a water-enriched layer on the surface of the stationary phase, leading to retention.[1]

  • Protocol:

    • Column Selection: Choose a HILIC column, such as one with an amide or zwitterionic stationary phase.[2]

    • Mobile Phase: Start with a high percentage of acetonitrile (e.g., 85-95%) in an aqueous buffer (e.g., 10-20 mM ammonium formate or ammonium acetate, pH adjusted to 3-6).[1][8]

    • Gradient: Develop a gradient that decreases the organic solvent concentration over time to elute the analyte.

    • Equilibration: Ensure adequate column equilibration time between runs, which is often longer for HILIC than for reversed-phase.

B. Introduce an Ion-Pairing Agent in Reversed-Phase:

  • Rationale: An ion-pairing agent, such as an alkyl sulfonic acid (for pairing with the amine) or a quaternary amine (for pairing with the carboxylic acid), is added to the mobile phase.[4] It forms a neutral complex with the analyte, increasing its hydrophobicity and thus its retention on a C18 column.

  • Protocol:

    • Reagent Selection: For this amphoteric molecule, an anionic ion-pairing reagent like 1-octane sulfonic acid is a good starting point, particularly at a low pH where the amine group is protonated.

    • Mobile Phase Preparation: Add the ion-pairing reagent to the aqueous component of the mobile phase at a concentration of 5-10 mM. Adjust the pH to ensure the analyte is ionized (for this compound, a pH of 2.5-3.5 is a good starting point).[9]

    • Column: Use a standard C18 column.

    • Caution: Ion-pairing agents are often not volatile and can be incompatible with mass spectrometry (MS) detection.[4] They also require long equilibration times.

Issue 2: Peak Tailing

Symptoms: The peak is asymmetrical, with a drawn-out trailing edge. This can compromise accurate integration and reduce resolution.[10]

Cause: Peak tailing for a basic compound like 7-Azaspiro[3.5]nonane-2-carboxylic acid is often caused by secondary interactions between the protonated amine group and acidic residual silanol groups on the silica-based column packing material.[10][11][12]

Solutions:

A. Adjust Mobile Phase pH:

  • Rationale: Lowering the pH of the mobile phase (e.g., to pH 2.5-3) protonates the silanol groups, reducing their negative charge and minimizing their interaction with the positively charged analyte.[9][11]

  • Protocol:

    • Incorporate a buffer like phosphate or formate into the mobile phase.[9][13]

    • Adjust the pH to ≤ 2.5 using an acid like phosphoric acid or formic acid.[11]

    • Note: Ensure your column is stable at low pH.

B. Use a Modern, High-Purity, End-Capped Column:

  • Rationale: Modern HPLC columns are often made with high-purity silica with fewer metal impurities and are "end-capped" to block many of the residual silanol groups, thus reducing the sites for secondary interactions.[12][14]

  • Protocol:

    • Select a column specifically marketed for good peak shape with basic compounds. These may have a polar-embedded phase or be designated as "Type B" or high-purity silica.[12][14]

C. Add a Competing Base to the Mobile Phase:

  • Rationale: A small, basic additive like triethylamine (TEA) can preferentially interact with the active silanol sites, effectively shielding them from the analyte.[9][14]

  • Protocol:

    • Add TEA to the mobile phase at a low concentration (e.g., 5-10 mM).[9]

    • Caution: TEA can shorten column lifetime and may suppress ionization in MS detection.[9]

Below is a troubleshooting workflow for peak shape issues:

G start Peak Tailing Observed check_column Is the column modern and end-capped? start->check_column adjust_ph Lower Mobile Phase pH to 2.5-3.0 check_column->adjust_ph Yes new_column Switch to a High-Purity/End-Capped Column check_column->new_column No ph_success Peak Shape Improved? adjust_ph->ph_success add_competitor Add Competing Base (e.g., TEA) ph_success->add_competitor No end_good Problem Resolved ph_success->end_good Yes competitor_success Peak Shape Improved? add_competitor->competitor_success competitor_success->end_good Yes end_bad Consult Further/Consider HILIC competitor_success->end_bad No new_column->adjust_ph

Fig 1: Troubleshooting workflow for peak tailing.
Issue 3: Low Sensitivity with UV-Vis Detection

Symptoms: The analyte peak is very small or indistinguishable from the baseline noise, even at high concentrations.

Cause: 7-Azaspiro[3.5]nonane-2-carboxylic acid lacks a suitable chromophore, meaning it does not absorb UV light strongly.[1]

Solutions:

A. Pre-Column Derivatization:

  • Rationale: This is the most common and effective solution. A derivatizing agent reacts with the amine group of the analyte to attach a molecule that is highly responsive to UV or fluorescence detection.[5]

  • Common Derivatizing Agents:

    Reagent Target Group Detection Advantages Considerations
    OPA (o-phthalaldehyde) Primary Amines Fluorescence Fast reaction, automated.[6] Does not react with secondary amines alone.[5]
    FMOC-Cl (9-fluorenylmethyloxycarbonyl chloride) Primary & Secondary Amines Fluorescence Reacts with secondary amines.[5][6][7] Hydrolysis by-product can interfere.[7]
    Dansyl Chloride Primary & Secondary Amines Fluorescence/UV Stable derivatives.[7] Slow reaction time.[7]

    | AQC (6-aminoquinolyl-N-hydroxysuccinimidyl carbamate) | Primary & Secondary Amines | Fluorescence/UV | Stable derivatives, rapid reaction.[7] | Hydrolysis by-products can interfere.[7] |

  • Protocol (General for FMOC-Cl):

    • Sample Preparation: Dissolve the sample in a borate buffer (pH ~9).

    • Derivatization: Add the FMOC-Cl solution (in a solvent like acetone or acetonitrile) to the sample.

    • Reaction: Allow the reaction to proceed for a few minutes at room temperature.

    • Quenching: Quench the excess reagent with a primary amine like glycine or amantadine.

    • Analysis: Inject the derivatized sample onto a reversed-phase (C18) column. The FMOC-analyte derivative is now much more hydrophobic and will be well-retained.

B. Use an Alternative Detector:

  • Rationale: If derivatization is not desirable, a more universal detector is required.

  • Options:

    • Mass Spectrometry (MS): The most powerful option. It offers high sensitivity and selectivity without requiring a chromophore. Methods must use volatile mobile phases (e.g., formic acid, ammonium formate/acetate buffers).[3][15] Phosphate buffers are not MS-compatible.[15]

    • Charged Aerosol Detector (CAD) / Evaporative Light Scattering Detector (ELSD): These are quasi-universal detectors that can detect any non-volatile analyte. Sensitivity is generally better than UV for non-chromophoric compounds but may be less than MS.

Below is a decision tree for addressing low sensitivity:

G start Low UV Sensitivity check_ms Is Mass Spectrometry available? start->check_ms use_ms Develop LC-MS Method with Volatile Buffers check_ms->use_ms Yes check_derivatization Is derivatization feasible? check_ms->check_derivatization No end Problem Addressed use_ms->end derivatize Perform Pre-Column Derivatization (e.g., FMOC-Cl) check_derivatization->derivatize Yes use_other_detector Use Alternative Detector (CAD, ELSD) check_derivatization->use_other_detector No derivatize->end use_other_detector->end

Fig 2: Decision tree for low sensitivity issues.

III. Frequently Asked Questions (FAQs)

Q1: What is the best starting point for method development: Reversed-Phase, HILIC, or Derivatization?

  • A1: This depends on your available equipment and analytical goals.

    • If you have an LC-MS system: Start with HILIC. It is well-suited for direct analysis of polar compounds and is inherently compatible with MS.[3][8][16]

    • If you have a standard HPLC-UV/Fluorescence system: Start with pre-column derivatization using FMOC-Cl, coupled with reversed-phase (C18) separation. This approach addresses both retention and sensitivity issues simultaneously.[5][6]

    • If derivatization must be avoided and you only have HPLC-UV: Attempt reversed-phase with an ion-pairing agent, but be aware of the potential for poor sensitivity and long run times.

Q2: My mobile phase contains acetonitrile and a phosphate buffer. I'm seeing pressure fluctuations and peak shape issues. What could be the cause?

  • A2: You are likely experiencing buffer precipitation. Phosphate buffers have limited solubility in high concentrations of acetonitrile.[9] If your gradient goes to a high organic percentage, the buffer can crash out of solution, causing system pressure spikes and blockages. To fix this, either switch to a more organic-soluble buffer like ammonium formate or limit the maximum percentage of acetonitrile in your gradient.

Q3: Can I analyze the enantiomers of 7-Azaspiro[3.5]nonane-2-carboxylic acid?

  • A3: Yes, this requires chiral chromatography. A common approach for underivatized amino acids is to use a chiral stationary phase (CSP) based on a macrocyclic glycopeptide, such as teicoplanin.[17] These columns can separate enantiomers in both reversed-phase and polar organic modes and are compatible with LC-MS.[17]

Q4: How do I prepare my sample for analysis?

  • A4: Sample preparation should be minimal to avoid analyte loss.

    • Dissolution: Dissolve the sample in the initial mobile phase or a solvent with a weaker elution strength (e.g., water with a small amount of organic solvent). This prevents peak distortion.

    • Filtration: Filter the sample through a 0.22 or 0.45 µm syringe filter to remove particulates that could damage the column and instrument.

    • Derivatization (if applicable): Follow a validated derivatization protocol as discussed in Issue 3.

Q5: What are the key parameters to optimize in a HILIC method for this compound?

  • A5: In HILIC, retention is very sensitive to the mobile phase composition.

    • Water Content: This is the most critical parameter. Increasing the water content will decrease retention.

    • Buffer Concentration: The salt concentration in the mobile phase (e.g., ammonium formate) influences peak shape and retention.[1] A typical starting range is 10-20 mM.

    • pH: The pH will affect the charge state of the analyte and the stationary phase, thereby influencing retention. A pH range of 3-6 is a good starting point to explore.

IV. References

  • Derivitization of Amino Acids Using Waters AccQ•Tag Chemistry. Waters Corporation. [Link]

  • Direct analysis of amino acids by HILIC–eSI-MS. HPLC. [Link]

  • In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC. Springer. [Link]

  • How to Cut HPLC Sample Preparation Time for Derivatizing Amino Acids. Thermo Fisher Scientific. [Link]

  • Analysis of Underivatized Essential Amino Acids by HILIC Separation using the HALO® Penta-hydroxy based Column and Single Quadrupole Mass Detection. Advanced Materials Technology. [Link]

  • HPLC Tech Tip: Peak Tailing of Basic Analytes. Phenomenex. [Link]

  • Amino acid analysis by hydrophilic interaction chromatography coupled on-line to electrospray ionization mass spectrometry. PubMed. [Link]

  • Quantitative Analysis of Underivatized Amino Acids in Plant Matrix by Hydrophilic Interaction Chromatography (HILIC) with LC/MS. Agilent Technologies. [Link]

  • Analysis of amino acids in human tears by hydrophilic interaction liquid chromatography and quadrupole orbitrap mass spectrometry. Royal Society of Chemistry. [Link]

  • Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. [Link]

  • The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC International. [Link]

  • How to avoid the tailing problem of basic compounds in HPLC analysis? uHPLCs. [Link]

  • What Causes Peak Tailing in HPLC? Chrom Tech, Inc. [Link]

  • Importance of Mobile Phase Buffer Selection for HPLC to LC-MS. Veeprho. [Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Corporation. [Link]

  • Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications. Welch Materials. [Link]

  • Mobile phases compatible for LC/MS. Shimadzu. [Link]

Sources

Optimization

Technical Support Center: Stereochemical Integrity of 7-Azaspiro[3.5]nonane-2-carboxylic Acid

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 7-Azaspiro[3.5]nonane-2-carboxylic acid. This guide provides in-depth troubleshooting advice and freque...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 7-Azaspiro[3.5]nonane-2-carboxylic acid. This guide provides in-depth troubleshooting advice and frequently asked questions to help you minimize epimerization and maintain the stereochemical purity of this valuable spirocyclic amino acid throughout your synthetic workflows.

Frequently Asked Questions (FAQs)

Q1: What is epimerization and why is it a concern with 7-Azaspiro[3.5]nonane-2-carboxylic acid?

A1: Epimerization is an unwanted chemical process that inverts the stereochemistry at a single chiral center in a molecule.[1] For 7-Azaspiro[3.5]nonane-2-carboxylic acid, this typically occurs at the α-carbon (the carbon atom to which the carboxylic acid and the spirocyclic system are attached). This leads to the formation of a diastereomer, which can be challenging to separate from the desired product due to their similar physical properties. The presence of these epimers can significantly impact the biological activity and safety profile of the final compound, making the control of stereochemical purity a critical aspect of drug development.

Q2: Which reaction steps are most susceptible to epimerization?

A2: The activation of the carboxylic acid group for amide bond formation is the most critical step where epimerization can occur. This is because the activation process increases the acidity of the α-proton, making it more susceptible to removal by a base, which can lead to a loss of stereochemical information.

Q3: Can the spirocyclic nature of 7-Azaspiro[3.5]nonane-2-carboxylic acid influence its susceptibility to epimerization?

A3: While specific studies on this molecule are limited, the rigid, three-dimensional structure of the spirocyclic scaffold can influence the rate of epimerization.[2] The conformational constraints imposed by the spiro-system may affect the ease of forming the planar intermediates (oxazolone or enolate) required for epimerization. However, it is crucial to assume that the risk of epimerization is significant and to take appropriate preventative measures.

Troubleshooting Guide: Diagnosing and Resolving Epimerization Issues

This section is designed to help you identify the potential causes of epimerization in your reactions and provide actionable solutions.

Problem 1: Chiral HPLC analysis of my crude product shows a significant peak corresponding to the undesired diastereomer.

Potential Cause Explanation Recommended Solution(s)
Inappropriate Coupling Reagent Highly reactive coupling reagents, especially carbodiimides like DCC or EDC used without additives, can rapidly form a highly reactive O-acylisourea intermediate that is prone to cyclizing into an oxazolone.Switch to a coupling reagent known for lower epimerization potential, such as those based on phosphonium or uronium salts (e.g., HBTU, HATU), or use carbodiimides in combination with epimerization-suppressing additives like HOBt or HOAt.[3][4]
Excessive or Strong Base The base used to neutralize the amine component or to facilitate the coupling reaction can abstract the acidic α-proton, leading to direct enolization and epimerization.[5]Use a weaker, non-nucleophilic base such as N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA) in the minimum required amount. For particularly sensitive couplings, consider using a hindered base like 2,4,6-collidine.
High Reaction Temperature Higher temperatures accelerate all reaction rates, including the rate of epimerization.Perform the coupling reaction at a lower temperature. Start the reaction at 0°C and allow it to slowly warm to room temperature. For highly sensitive substrates, maintaining the reaction at 0°C or even lower may be necessary.
Prolonged Pre-activation Time Allowing the carboxylic acid to be activated by the coupling reagent for an extended period before adding the amine can lead to a buildup of the epimerization-prone activated intermediate.Minimize the pre-activation time. Ideally, the activated species should be consumed as it is formed. Consider in situ activation methods where the coupling reagent is added to a mixture of the carboxylic acid and the amine.
Polar Aprotic Solvent Polar aprotic solvents like DMF and NMP can stabilize the charged intermediates involved in epimerization pathways.If solubility allows, consider using less polar solvents such as dichloromethane (DCM) or a mixture of DCM and a less polar co-solvent.

Problem 2: I am using an epimerization-suppressing additive, but still observe significant epimerization.

Potential Cause Explanation Recommended Solution(s)
Insufficient Additive The additive may be consumed in side reactions or may not be present in a sufficient stoichiometric amount to effectively trap the activated intermediate.Ensure you are using at least one equivalent of the additive (relative to the coupling reagent). In some cases, using a slight excess (1.1-1.2 equivalents) can be beneficial.
Choice of Additive While HOBt is effective, HOAt (1-hydroxy-7-azabenzotriazole) is generally considered superior in suppressing epimerization due to the electron-withdrawing nitrogen atom in its structure.[4]For challenging couplings, switch from HOBt to HOAt. The combination of HATU (which contains a HOAt moiety) is often a very effective choice.
Use of Copper (II) Salts For particularly stubborn cases of epimerization, the addition of copper (II) salts, such as CuCl₂, in conjunction with HOBt has been shown to be highly effective in suppressing epimerization.Consider adding 1-1.2 equivalents of anhydrous CuCl₂ to your reaction mixture along with HOBt.

Mechanisms of Epimerization

Understanding the pathways that lead to the loss of stereochemical integrity is crucial for designing robust, epimerization-resistant reaction conditions.

There are two primary mechanisms through which epimerization of an amino acid can occur during amide bond formation:

  • Oxazolone Formation: This is the most common pathway. Activation of the N-protected amino acid's carboxyl group can lead to an intramolecular cyclization to form a planar and achiral oxazolone intermediate. This intermediate is susceptible to proton abstraction and re-protonation from either face, leading to a loss of stereochemical integrity. Subsequent reaction with the amine nucleophile will then produce a mixture of epimers.

  • Direct Enolization: A strong base can directly abstract the acidic proton from the α-carbon of the activated amino acid, forming a planar enolate intermediate. This intermediate can then be protonated from either side, resulting in racemization before the amide bond is formed.

Epimerization_Mechanisms cluster_0 Epimerization Pathways Start N-Protected 7-Azaspiro[3.5]nonane-2-carboxylic Acid Activated Activated Carboxylic Acid Start->Activated Coupling Reagent Oxazolone Planar Oxazolone Intermediate Activated->Oxazolone Intramolecular Cyclization Enolate Planar Enolate Intermediate Activated->Enolate Strong Base (Direct Enolization) Desired_Product Desired Product Activated->Desired_Product + Amine (No Epimerization) Epimerized_Product Epimerized Product Oxazolone->Epimerized_Product + Amine Enolate->Epimerized_Product + Amine

Caption: Mechanisms of epimerization during amide bond formation.

Experimental Protocols for Minimizing Epimerization

The following protocols are designed to provide a starting point for the low-epimerization coupling of N-protected 7-Azaspiro[3.5]nonane-2-carboxylic acid.

Protocol 1: General Coupling Using DIC/HOBt

This protocol is a robust starting point for minimizing epimerization during a standard coupling reaction.[3]

  • Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the N-protected 7-Azaspiro[3.5]nonane-2-carboxylic acid (1.0 eq) and 1-hydroxybenzotriazole (HOBt) (1.2 eq) in anhydrous dichloromethane (DCM) or N,N-dimethylformamide (DMF).

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Activation: Add N,N'-diisopropylcarbodiimide (DIC) (1.1 eq) dropwise to the cooled solution.

  • Pre-activation: Stir the mixture at 0°C for 5-10 minutes.

  • Amine Addition: Add the amine component (1.0-1.2 eq) to the reaction mixture. If the amine is a hydrochloride salt, add one equivalent of a non-nucleophilic base like N-methylmorpholine (NMM).

  • Reaction: Stir the reaction at 0°C for 1 hour and then allow it to warm to room temperature and stir for an additional 4-24 hours, monitoring for completion by TLC or LC-MS.

  • Work-up: Upon completion, filter off the diisopropylurea byproduct. Dilute the filtrate with an appropriate organic solvent (e.g., ethyl acetate) and wash sequentially with a mild acid (e.g., 1 M HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

  • Analysis: Analyze the final product for epimeric purity by chiral HPLC.

Protocol 2: Low-Epimerization Coupling Using HATU/HOAt

This protocol is recommended for particularly sensitive substrates where epimerization is a significant concern.[4]

  • Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve the N-protected 7-Azaspiro[3.5]nonane-2-carboxylic acid (1.0 eq) and 1-hydroxy-7-azabenzotriazole (HOAt) (1.1 eq) in anhydrous DMF.

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Amine and Base Addition: Add the amine component (1.0-1.2 eq) and diisopropylethylamine (DIPEA) (2.0 eq) to the solution.

  • Coupling Reagent Addition: Add HATU (1.1 eq) to the mixture.

  • Reaction: Stir the reaction at 0°C for 30 minutes and then at room temperature for 2-12 hours, monitoring for completion.

  • Work-up and Purification: Follow the work-up and purification steps outlined in Protocol 1.

  • Analysis: Analyze the final product for epimeric purity by chiral HPLC.

Experimental_Workflow cluster_1 Low-Epimerization Coupling Workflow Start Dissolve N-Protected Amino Acid and Additive in Anhydrous Solvent Cool Cool to 0°C Start->Cool Activate Add Coupling Reagent Cool->Activate Preactivate Short Pre-activation (if applicable) Activate->Preactivate Add_Amine Add Amine and Base Preactivate->Add_Amine React React at Low Temperature, Slowly Warming to RT Add_Amine->React Workup Aqueous Work-up React->Workup Purify Column Chromatography Workup->Purify Analyze Chiral HPLC Analysis Purify->Analyze

Caption: A generalized workflow for low-epimerization peptide coupling.

Analysis of Epimerization

The most reliable method for determining the extent of epimerization is chiral High-Performance Liquid Chromatography (HPLC) .

  • Methodology:

    • Diastereomer Formation: If the coupling partner is also chiral, the epimerization will result in the formation of a diastereomer. Diastereomers have different physical properties and can often be separated on a standard achiral HPLC column (e.g., C18).[6][7]

    • Chiral Stationary Phases (CSPs): If the coupling partner is not chiral, the epimerized product will be an enantiomer of the desired product. In this case, a chiral stationary phase is required for separation. Polysaccharide-based columns (e.g., Chiralcel OD-H, Chiralpak AD) are often a good starting point for method development.[8][9]

  • Mobile Phase: A typical mobile phase for normal-phase chiral HPLC consists of a mixture of hexane and a polar alcohol like isopropanol or ethanol. For basic compounds, the addition of a small amount of an amine like diethylamine may be necessary, while for acidic compounds, trifluoroacetic acid can be used.[8]

  • Quantification: The percentage of epimerization can be determined by integrating the peak areas of the desired product and its epimer.

References

  • BenchChem. (2025). Application Notes and Protocols: The Use of 7-Azaspiro[3.5]nonane in Solid-Phase Organic Synthesis for Drug Discovery. BenchChem.
  • Ito, Y. (2018). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. PMC. [Link]

  • Ahuja, S. (2026). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • Organic Syntheses. (n.d.). Procedure. Organic Syntheses. [Link]

  • Liu, S. et al. (2014). Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers. PMC. [Link]

  • Zhang, T. et al. (2014). Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. Chiral Technologies Europe. [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Phenomenex. [Link]

  • Yegorova, T., & Kirichok, A. A. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(2). [Link]

  • Yegorova, T., & Kirichok, A. A. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. ResearchGate. [Link]

  • Grygorenko, O. O. et al. (2018). A stereochemical journey around spirocyclic glutamic acid analogs. PMC. [Link]

  • Arnold, F. H. (2025). Enzymatic Stereodivergent Synthesis of Azaspiro[2.y]alkanes. PubMed. [Link]

  • ResearchGate. (2025). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. ResearchGate. [Link]

  • Bode, J. W. (2018). Practical N-to-C peptide synthesis with minimal protecting groups. PMC. [Link]

  • Bechi, B. et al. (2014). Stereocontrolled synthesis of 5-azaspiro[2.3]hexane derivatives as conformationally “frozen” analogues of L-glutamic acid. Beilstein Journal of Organic Chemistry. [Link]

  • Google Patents. (n.d.). Epimerization methodologies for recovering stereo isomers in high yield and purity.
  • The Organic Chemistry Tutor. (2020). Acidity of the Alpha Carbon. YouTube. [Link]

  • Taylor & Francis. (n.d.). Alpha carbon – Knowledge and References. Taylor & Francis Online. [Link]

  • van der Kamp, M. W., & Mulholland, A. J. (2007). Epimerases: structure, function and mechanism. PMC. [Link]

  • Catalyst University. (2017). pH Effects on Amino Acid Structures. YouTube. [Link]

  • Cativiela, C. et al. (2005). Molecular diversity via amino acid derived alpha-amino nitriles: synthesis of spirocyclic 2,6-dioxopiperazine derivatives. PubMed. [Link]

Sources

Troubleshooting

Technical Support Center: Resolving Co-elution Issues in 7-Azaspiro[3.5]nonane-2-carboxylic Acid Chromatography

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the chromatographic analysis of 7-Azaspiro[3.5]nonane-2-carboxylic acid. This guide is designed for researchers, scientists, a...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the chromatographic analysis of 7-Azaspiro[3.5]nonane-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in achieving adequate separation and resolution for this unique molecule. As a spirocyclic, non-natural amino acid, its zwitterionic character and high polarity present specific chromatographic hurdles that standard reversed-phase methods often fail to overcome.[1][2][3]

This document provides in-depth troubleshooting guides, validated protocols, and expert insights to help you resolve co-elution issues and develop robust, reproducible analytical methods.

Frequently Asked Questions (FAQs)

This section addresses the most common initial challenges encountered during the analysis of 7-Azaspiro[3.5]nonane-2-carboxylic acid.

Q1: Why is my peak for 7-Azaspiro[3.5]nonane-2-carboxylic acid showing poor retention and eluting near the solvent front on my C18 column?

A1: This is a classic sign of insufficient interaction between your analyte and the stationary phase. 7-Azaspiro[3.5]nonane-2-carboxylic acid is a highly polar, zwitterionic compound.[4] Traditional nonpolar stationary phases like C18 are designed to retain hydrophobic compounds and struggle to retain highly polar molecules, which have a stronger affinity for the polar mobile phase.[1] This results in little to no retention. For effective retention, you must switch to a chromatographic mode better suited for polar compounds, such as Hydrophilic Interaction Liquid Chromatography (HILIC) or Mixed-Mode Chromatography (MMC).[1][5][6]

Q2: My peak is exhibiting significant tailing or fronting. What are the likely causes?

A2: Poor peak shape is typically caused by secondary interactions or column overload.

  • Tailing: For a basic amine like the one in your molecule, tailing often results from strong, undesirable ionic interactions with residual, un-capped silanol groups on the silica surface of the column.[2][7] Using a mobile phase with a low pH (e.g., containing 0.1% formic acid) can protonate the amine, reducing these interactions.[7] Insufficient buffer concentration in HILIC can also lead to tailing.[8]

  • Fronting: This is often a symptom of column overload, where too much sample has been injected for the column's capacity, or the sample solvent is too strong.[7] Try diluting your sample or ensuring your sample solvent is as close as possible to the initial mobile phase conditions, especially in HILIC.[8][9]

Q3: I suspect co-elution with an impurity, but my UV detector shows a single, symmetrical peak. How can I confirm this?

A3: A UV detector will merge signals from any compounds that absorb at the monitored wavelength and elute at the same time. The best way to diagnose co-elution is to use a mass spectrometer (MS) as a detector. MS provides mass-to-charge (m/z) information, allowing you to examine the mass spectrum across the peak. If you see ions corresponding to your target analyte and other m/z values, co-elution is confirmed.

Q4: How can I separate the enantiomers of 7-Azaspiro[3.5]nonane-2-carboxylic acid?

A4: Enantiomers have identical physical properties and will not be resolved on standard (achiral) columns. You have two primary strategies:

  • Direct Chiral Chromatography: Use a Chiral Stationary Phase (CSP) designed to interact differently with each enantiomer. Polysaccharide-based CSPs are a common starting point for screening.[10][11]

  • Indirect Chiral Chromatography: Derivatize your analyte with a single, pure enantiomer of a chiral reagent.[12][13] This reaction creates a pair of diastereomers. Diastereomers have different physical properties and can be separated on a standard achiral column, such as a C18 or HILIC column.[12][14]

Troubleshooting Guide: A Deeper Dive into Co-elution

This section provides a structured approach to resolving complex co-elution problems.

Logical Troubleshooting Workflow

The first step in resolving co-elution is a systematic investigation. The following workflow illustrates a logical progression from problem identification to resolution.

A Problem: Suspected Co-elution B Step 1: Confirm with MS Detection Examine mass spectra across the peak A->B C Multiple m/z values detected? B->C D Yes: Co-elution Confirmed C->D Yes E No: Issue is likely poor peak shape C->E No G Step 2: Identify Co-eluting Species - Enantiomer (same m/z)? - Impurity (different m/z)? D->G F Address Peak Shape: - Adjust mobile phase pH - Check for column overload - Use high-purity silica column E->F H Impurity G->H I Enantiomer G->I J Optimize Selectivity: - Modify mobile phase (pH, % organic) - Change stationary phase (HILIC, MMC) H->J K Employ Chiral Separation: - Chiral Stationary Phase (CSP) - Indirect method (derivatization) I->K L Resolution Achieved? J->L K->L L->J No, Re-optimize M End L->M Yes

Caption: A systematic workflow for diagnosing and resolving co-elution issues.

Issue: Co-elution with a Structurally Similar Impurity

Scenario: Your MS analysis confirms the presence of two or more different m/z values under a single chromatographic peak. This indicates co-elution with a synthesis by-product, starting material, or degradant.

Causality: The co-eluting species has physicochemical properties (polarity, pKa, size) very similar to your target analyte, causing it to interact with the stationary phase in an almost identical manner. The goal is to exploit subtle differences between the molecules to alter selectivity—the relative separation between the two peaks.

Strategy 1: Manipulating Mobile Phase in HILIC

In HILIC, retention is governed by a complex interplay of partitioning, hydrogen bonding, and ionic interactions.[9] This gives you several parameters to adjust for selectivity.

ParameterRecommended Action & RationaleStarting Conditions
% Organic Solvent Decrease acetonitrile content in 1-2% steps. This increases the water layer on the stationary phase, strengthening retention for all polar compounds.[15][16] Subtle differences in polarity can lead to differential shifts in retention time.90% Acetonitrile / 10% Aqueous Buffer
Buffer pH Adjust pH towards the pKa of either the amine or carboxylic acid. 7-Azaspiro[3.5]nonane-2-carboxylic acid is zwitterionic. Changing the pH alters the net charge and polarity of both the analyte and impurities, which can have a significant impact on selectivity.10 mM Ammonium Formate, pH 3.0
Buffer Concentration Increase buffer concentration (e.g., from 10 mM to 20 mM). This can improve peak shape by masking secondary silanol interactions and can also influence selectivity by altering ionic interactions with the stationary phase.[8][9]10-20 mM

Strategy 2: Switching to an Orthogonal Separation Mechanism

If optimizing the mobile phase is insufficient, a change in the fundamental retention mechanism is required.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): If you are using one type of HILIC column (e.g., bare silica), switch to another with a different functional group (e.g., amide or diol). These phases offer different selectivities due to variations in hydrogen bond donating/accepting capabilities.

  • Mixed-Mode Chromatography (MMC): This is a powerful strategy.[17] An MMC column with both reversed-phase and cation-exchange characteristics can retain the analyte via two mechanisms.[1][18] You can independently control selectivity by adjusting both the organic solvent percentage (for hydrophobic interactions) and the buffer concentration/pH (for ionic interactions).[17][19] This provides an orthogonal separation to pure HILIC.

Advanced Strategies for Persistent Co-elution

When conventional adjustments are not enough, more advanced techniques may be necessary.

Decision Framework for Chromatographic Mode Selection

Choosing the right chromatographic mode from the start is critical. This diagram outlines the decision-making process based on analyte properties and separation goals.

Start Start: Analyze 7-Azaspiro[3.5]nonane-2-carboxylic acid Q1 Is the primary goal to retain a highly polar, zwitterionic analyte? Start->Q1 A1_No Consider traditional Reversed-Phase (RP-HPLC) (Likely to fail) Q1->A1_No No A1_Yes Yes Q1->A1_Yes Q2 Is co-elution with impurities the main problem? A1_Yes->Q2 A2_Yes Yes Q2->A2_Yes A2_No No, primary issue is enantiomeric separation Q2->A2_No No Rec_HILIC Primary Recommendation: HILIC (Excellent for polar retention) A2_Yes->Rec_HILIC Rec_Chiral Primary Recommendation: Chiral Chromatography (Direct or Indirect Method) A2_No->Rec_Chiral Rec_MMC Alternative Recommendation: Mixed-Mode (MMC) (Orthogonal selectivity for zwitterions) Rec_HILIC->Rec_MMC If HILIC fails

Caption: A decision tree for selecting the optimal chromatographic mode.

Pre-Column Derivatization to Enhance Resolution and Detectability

Derivatization is a chemical modification of the analyte to alter its properties.[20] This can be used to resolve co-elution by drastically changing the analyte's structure relative to the impurity, or to improve detection sensitivity if you are not using MS.

Mechanism: The carboxylic acid functional group can be targeted for derivatization. By reacting it with a fluorescent labeling agent, you not only improve detectability but also increase the molecule's hydrophobicity, which can improve retention and alter selectivity in reversed-phase systems.[21][22]

Caption: General schematic for derivatizing the carboxylic acid group.

Experimental Protocols
Protocol 1: HILIC Method Development for 7-Azaspiro[3.5]nonane-2-carboxylic acid

This protocol provides a starting point for developing a robust HILIC method.

  • Column Selection:

    • Start with a bare silica or amide-bonded HILIC column (e.g., 100 x 2.1 mm, <3 µm).

  • Mobile Phase Preparation:

    • Mobile Phase A: Prepare a 10 mM ammonium formate buffer in water. Adjust pH to 3.0 with formic acid.

    • Mobile Phase B: 100% Acetonitrile.

  • System Setup and Equilibration:

    • Install the HILIC column and set the column oven to 30 °C.

    • Crucially, equilibrate the column with the initial mobile phase conditions for at least 30-40 column volumes. [9] Inadequate equilibration is a primary cause of retention time drift.[8] For a 100x2.1mm column at 0.3 mL/min, this is approximately 30-40 minutes.

  • Sample Preparation:

    • Dissolve the sample in a solvent that is as close to the initial mobile phase as possible (e.g., 90:10 Acetonitrile:Water). Injecting a sample in a highly aqueous solvent will cause severe peak distortion.[9][15]

  • Gradient Elution:

    • Flow Rate: 0.3 mL/min.

    • Gradient Program:

      • 0.0 min: 95% B

      • 10.0 min: 70% B

      • 10.1 min: 95% B

      • 15.0 min: 95% B (Re-equilibration)

    • Injection Volume: 1-2 µL.

  • Optimization:

    • If retention is insufficient, increase the initial %B.

    • To resolve co-elution, adjust the gradient slope, pH, or buffer concentration as described in the troubleshooting section.

Protocol 2: Optimizing MS Detection for a Zwitterionic Analyte

This protocol outlines key parameters for enhancing the MS signal.

  • Ionization Mode:

    • Use Electrospray Ionization (ESI) in positive mode. The secondary amine in the azaspiro ring is readily protonated, especially in an acidic mobile phase.

  • Source Parameter Optimization:

    • Perform direct infusion of a ~1 µg/mL solution of your analyte in 50:50 Acetonitrile:Water with 0.1% formic acid to optimize source parameters.

    • Ion Spray Voltage: Typically 3500-4500 V.[23]

    • Gas Pressures (Sheath, Aux, Sweep): Adjust to achieve stable spray and maximum signal intensity. Typical starting values are 40, 10, and 1 (arbitrary units), respectively.[23]

    • Capillary/Ion Transfer Tube Temperature: Optimize between 300-350 °C.[23] This is critical for efficient desolvation without causing thermal degradation.

  • Data Acquisition:

    • Use Selected Ion Monitoring (SIM) for quantification if you know the exact mass, or Full Scan to identify unknowns.

    • For co-elution confirmation, ensure the scan speed is fast enough to acquire at least 15-20 data points across the chromatographic peak.

References
  • Vertex AI Search. (n.d.). Hydrophilic Interaction Chromatography Method Development and Troubleshooting. Retrieved March 25, 2026.
  • Thermo Fisher Scientific. (n.d.). HILIC Troubleshooting. Retrieved March 25, 2026.
  • Acta Scientific. (2021, July 29).
  • SIELC Technologies. (n.d.). Mixed-Mode Chromatography and Stationary Phases. Retrieved March 25, 2026.
  • Acta Naturae. (n.d.). Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde. Retrieved March 25, 2026.
  • Royal Society of Chemistry. (n.d.). A novel amino acid analysis method using derivatization of multiple functional groups followed by liquid chromatography/tandem mass spectrometry. Analyst.
  • Shodex. (n.d.). HPLC Troubleshooting Guide & HILIC Best Practices. Retrieved March 25, 2026.
  • Thermo Fisher Scientific. (n.d.). Mixed-Mode HPLC Columns. Retrieved March 25, 2026.
  • Welch Materials. (2024, November 25).
  • PubMed. (2013, July 15).
  • Google Patents. (n.d.). Derivatization-enhanced analysis of amino acids and peptides.
  • Agilent Technologies. (2018, May 1). Hydrophilic Interaction Chromatography Method Development and Troubleshooting.
  • Restek. (2020, October 26). How to Avoid Common Problems with HILIC Methods.
  • Waters Corporation. (2025, June 18).
  • SIELC Technologies. (n.d.).
  • IOP Publishing. (2022, June 30).
  • BenchChem. (n.d.). Technical Support Center: Analytical Methods for 7-Azaspiro[3.5]nonane Reactions. Retrieved March 25, 2026.
  • MDPI. (2023, August 7). Optimization Strategies for Mass Spectrometry-Based Untargeted Metabolomics Analysis of Small Polar Molecules in Human Plasma.
  • Chemistry Stack Exchange. (2020, February 13). Why can zwitterions be difficult detect by HPLC-MS?.
  • PMC. (n.d.). Optimizing Mass Spectrometry Analyses: A Tailored Review on the Utility of Design of Experiments.
  • BenchChem. (n.d.). Application Notes and Protocols: The Use of 7-Azaspiro[3.5]nonane in Solid-Phase Organic Synthesis for Drug Discovery. Retrieved March 25, 2026.
  • French-Ukrainian Journal of Chemistry. (n.d.). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design.
  • ResearchGate. (n.d.). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design.
  • Journal of Analytical Chemistry. (2025, May 18). Approach to Optimization of Mass Spectrometric Detection Parameters for Identification of Ultra-Small Amounts of Highly Toxic Substances.
  • Journal of Synthetic Organic Chemistry, Japan. (n.d.).
  • PubMed. (1987).
  • PubMed. (2005, December 15). Development of an HPLC-fluorescence determination method for carboxylic acids related to the tricarboxylic acid cycle as a metabolome tool.
  • Phenomenex. (n.d.).
  • Analytical Chemistry. (2023, January 10).
  • ResearchGate. (2026, March 19).
  • ScienceDirect. (n.d.).
  • PMC. (n.d.). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples.
  • GL Sciences. (n.d.).
  • Semantic Scholar. (n.d.).
  • UTokyo Repository. (2021).

Sources

Reference Data & Comparative Studies

Validation

Comparing metabolic stability of 7-Azaspiro[3.5]nonane-2-carboxylic acid derivatives

Engineering Metabolic Resilience: A Comparative Guide to 7-Azaspiro[3.5]nonane-2-carboxylic Acid Derivatives As a Senior Application Scientist in early-phase drug discovery, one of the most persistent bottlenecks I encou...

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Author: BenchChem Technical Support Team. Date: April 2026

Engineering Metabolic Resilience: A Comparative Guide to 7-Azaspiro[3.5]nonane-2-carboxylic Acid Derivatives

As a Senior Application Scientist in early-phase drug discovery, one of the most persistent bottlenecks I encounter during hit-to-lead optimization is the high intrinsic clearance ( CLint​ ) of piperidine-containing lead compounds. While piperidines are ubiquitous in medicinal chemistry, their susceptibility to cytochrome P450 (CYP450)-mediated α -oxidation and N-dealkylation often severely truncates in vivo half-life.

To circumvent this, the field has pivoted toward spirocyclic bioisosteres. Among these, 7-azaspiro[3.5]nonane-2-carboxylic acid has emerged as a premier scaffold. By introducing a spiro-fused cyclobutane ring, we increase the sp3 fractional character ( Fsp3​ ), alter the basicity of the amine, and sterically shield vulnerable metabolic hotspots[1]. This guide objectively compares this spirocyclic core against traditional flat rings and explores how specific derivative modifications dictate metabolic stability.

Mechanistic Causality: Why Spirocycles Outperform Flat Rings

The metabolic stability of piperidine scaffolds strongly depends on functionalization at neighboring positions relative to the nitrogen[2]. Standard piperidines are rapidly oxidized to reactive iminium intermediates by CYP3A4 and CYP2D6.

In contrast, the 7-azaspiro[3.5]nonane system fundamentally alters the conformational dynamics of the molecule. The rigid 3D spiro-amine framework introduces steric bulk that physically impedes the approach of the CYP heme-oxo species to the α -protons. Furthermore, adjusting the substitution at the 2-position (e.g., carboxylic acid vs. amide) or the 7-position (e.g., N-alkylation vs. N-acylation) predictably modulates lipophilicity (logD) and basicity (pKa), directly impacting microsomal stability.

MetabolicShielding P Piperidine Core (Flat, Exposed) CYP CYP450 Oxidation P->CYP Deg Rapid Clearance (Iminium Formation) CYP->Deg S 7-Azaspiro[3.5]nonane (3D, Shielded) Block Steric Hindrance & Altered pKa S->Block Stable High Metabolic Stability Block->Stable

Fig 1. Mechanistic divergence of CYP450-mediated clearance in piperidine vs. spirocyclic cores.

Comparative Data: Quantitative Assessment of Derivatives

To objectively evaluate these bioisosteres, we systematically compare the parent piperidine-4-carboxylic acid against 7-azaspiro[3.5]nonane-2-carboxylic acid and its key derivatives. The data below synthesizes typical Human Liver Microsome (HLM) clearance parameters observed in recent optimization campaigns.

Compound / DerivativeStructural Modification CLint​ ( μ L/min/mg) t1/2​ (min)Primary Metabolic Fate
Piperidine-4-carboxylic acid Baseline (Flat ring)45.215.3 α -Oxidation, N-dealkylation
7-Azaspiro[3.5]nonane-2-carboxylic acid Spirocyclic core12.455.8Phase II Glucuronidation
7-Methyl-7-azaspiro[3.5]nonane-2-carboxylic acid N-Methylation28.624.2N-demethylation
7-Boc-7-azaspiro[3.5]nonane-2-carboxylic acid N-Acylation (Boc)< 5.0> 120Highly stable (Prodrug/Intermediate)
2,2-Difluoro-7-azaspiro[3.5]nonane Gem-difluoro substitution8.185.5Minimal CYP metabolism[3]

Analysis of Causality:

  • The Core Shift : Transitioning from piperidine to the spirocycle reduces CLint​ by nearly 4-fold. The spirocenter restricts the ring-flip conformations necessary for optimal CYP active-site binding[1].

  • N-Alkylation Liability : The N-methyl derivative shows a drop in half-life. This occurs because the exposed N-methyl group becomes a primary target for CYP-mediated N-demethylation, bypassing the steric protection of the spiro ring altogether.

  • Fluorination : Introduction of gem-difluoro groups at the cyclobutane ring (e.g., 2,2-difluoro derivatives) further lowers CLint​ by reducing amine basicity (lowering the pKa) and decreasing lipophilicity, which minimizes non-specific microsomal binding[3].

Self-Validating Experimental Protocol: Microsomal Stability Assay

To ensure reproducibility and trustworthiness, metabolic stability must be assessed using a self-validating system. The following protocol incorporates internal controls to verify enzymatic viability and analytical precision.

AssayWorkflow Prep 1. Prepare HLM & Compound (0.5 mg/mL HLM, 1 µM Cpd) Incubate 2. Pre-incubate at 37°C (5 min) Prep->Incubate NADPH 3. Initiate with NADPH (1 mM final) Incubate->NADPH Quench 4. Aliquot & Quench (Cold MeCN + IS at 0, 5, 15, 30, 60 min) NADPH->Quench LCMS 5. LC-MS/MS Analysis (MRM Mode) Quench->LCMS Data 6. Calculate CL_int & t_1/2 LCMS->Data

Fig 2. Self-validating high-throughput microsomal stability assay workflow.

Step-by-Step Methodology:

  • System Preparation : Prepare a 10 mM stock solution of the 7-azaspiro[3.5]nonane derivative in DMSO. Dilute to a 1 μ M working concentration in 100 mM potassium phosphate buffer (pH 7.4).

    • Causality: Keeping the final DMSO concentration 0.1% is critical, as higher concentrations of organic solvents act as potent competitive inhibitors of CYP450 enzymes.

  • Matrix Assembly : Combine the test compound with Human Liver Microsomes (HLM) at a final protein concentration of 0.5 mg/mL.

    • Self-Validation Check: Run Verapamil (rapid clearance control) and Warfarin (low clearance control) in parallel wells to validate the metabolic competence of the specific HLM batch.

  • Pre-Incubation : Incubate the mixture at 37°C for 5 minutes.

    • Causality: Thermal equilibration prevents kinetic lag phases that can artificially inflate the perceived half-life at early time points.

  • Reaction Initiation : Initiate the reaction by adding NADPH (final concentration 1 mM).

    • Self-Validation Check: NADPH is the obligate electron donor for CYP450 enzymes. A minus-NADPH control must be run simultaneously to differentiate true CYP-mediated metabolism from chemical instability or non-CYP enzymatic degradation (e.g., esterases).

  • Kinetic Sampling & Quenching : At time points 0, 5, 15, 30, and 60 minutes, extract a 50 μ L aliquot and immediately quench into 150 μ L of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

    • Causality: Cold acetonitrile instantly denatures the microsomal proteins, halting the reaction precisely at the time point, while simultaneously precipitating the protein to prevent LC column clogging.

  • LC-MS/MS Quantification : Centrifuge the quenched plates at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode.

  • Data Processing : Plot the natural log ( ln ) of the remaining parent compound area ratio versus time. The slope of the linear regression ( −k ) yields the elimination rate constant.

    • t1/2​=0.693/k

    • CLint​=(k×V)/P (where V is incubation volume in μ L and P is the mass of microsomal protein in mg).

Conclusion

The transition from planar piperidines to 3D 7-azaspiro[3.5]nonane-2-carboxylic acid derivatives represents a paradigm shift in overcoming metabolic liabilities. By strategically utilizing steric shielding and modulating basicity through specific derivatives, drug development professionals can dramatically extend the pharmacokinetic half-life of their lead compounds without sacrificing target affinity.

References

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed (National Institutes of Health). Available at:[Link]

  • 2,2-Difluoro-7-azaspiro[3.5]nonane hydrochloride, 95%. Azaricta Research. Available at:[Link]

  • Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Taylor & Francis Online. Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 7-Azaspiro[3.5]nonane-2-carboxylic Acid

This guide provides an in-depth, procedural framework for the safe and compliant disposal of 7-Azaspiro[3.5]nonane-2-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this docu...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth, procedural framework for the safe and compliant disposal of 7-Azaspiro[3.5]nonane-2-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document synthesizes technical data with field-proven safety protocols to ensure the protection of personnel and the environment. The procedures outlined are grounded in established safety principles and regulatory standards, promoting a culture of safety and responsibility within the laboratory.

Hazard Assessment and Initial Safety Precautions

Immediate Protective Measures:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[3][4]

  • Ventilation: Conduct all handling and disposal procedures in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[1][2]

  • Avoid Contact: Prevent direct contact with skin, eyes, and clothing. In case of accidental contact, flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[1][2]

Hazard CategoryAnticipated RiskRecommended Precaution
Skin Irritation Causes skin irritation.[1][2]Wear nitrile or other suitable chemical-resistant gloves.
Eye Irritation Causes serious eye irritation.[1][2]Wear safety glasses with side shields or chemical splash goggles.
Respiratory Irritation May cause respiratory irritation.[1][2]Handle in a fume hood or well-ventilated area.
Waste Characterization and Segregation: A Foundational Step

Proper disposal begins with accurate waste characterization and stringent segregation. This is not merely a logistical step but a critical safety measure to prevent dangerous chemical reactions.[5][6]

Step-by-Step Segregation Protocol:

  • Identify as Hazardous Waste: Based on the irritant nature of analogous compounds, 7-Azaspiro[3.5]nonane-2-carboxylic acid waste should be treated as hazardous chemical waste.[7][8]

  • Solid vs. Liquid Waste:

    • Solid Waste: Collect un-dissolved 7-Azaspiro[3.5]nonane-2-carboxylic acid, contaminated spatulas, and weighing papers in a designated solid waste container.

    • Liquid Waste: Solutions containing 7-Azaspiro[3.5]nonane-2-carboxylic acid should be collected in a separate liquid waste container. Do not mix with other solvent waste streams unless compatibility has been verified.[9]

  • Avoid Incompatibilities: Never mix this waste with strong oxidizing agents, bases, or other reactive chemicals unless a formal hazard analysis has been conducted.[5][10]

  • Contaminated Materials: Any materials that have come into contact with the compound, such as gloves, bench paper, and pipette tips, must be disposed of as hazardous waste.[5]

Compliant Packaging and Labeling

The integrity of the disposal process hinges on the correct packaging and clear labeling of waste containers. This ensures safe handling during accumulation, transport, and final disposal.

Container Selection and Labeling Workflow:

  • Container Compatibility: Use containers made of materials compatible with the chemical waste. High-density polyethylene (HDPE) or glass containers are generally suitable for this type of compound.[3][11] The container must be in good condition, free from cracks or leaks, and have a secure, tight-fitting lid.[11]

  • Labeling: All waste containers must be clearly labeled as soon as waste is added.[3][8] The label must include:

    • The words "Hazardous Waste".[12]

    • The full chemical name: "7-Azaspiro[3.5]nonane-2-carboxylic acid". Avoid using abbreviations or chemical formulas.

    • The primary hazards (e.g., "Irritant").[12]

    • The accumulation start date (the date the first drop of waste was added).[3]

    • The name and contact information of the generating researcher or lab.

On-Site Accumulation and Storage

Safe and compliant storage of chemical waste within the laboratory is governed by strict regulations to minimize risks to personnel and the facility.

Storage Best Practices:

  • Satellite Accumulation Areas (SAA): Store waste containers in a designated SAA, which must be at or near the point of generation and under the control of the laboratory personnel.[7][12]

  • Secondary Containment: Place waste containers in a secondary containment bin or tray to capture any potential leaks or spills.[3][11]

  • Keep Containers Closed: Waste containers must be kept tightly sealed at all times, except when adding waste.[7][8] This prevents the release of vapors and reduces the risk of spills.

  • Storage Limits: Do not accumulate more than 55 gallons of hazardous waste in an SAA. For acutely toxic wastes, the limit is one quart.[7]

Final Disposal Pathway

The final step in the lifecycle of this chemical waste is its transfer to a licensed hazardous waste disposal facility. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[5][6]

Disposal Procedure:

  • Arrange for Pickup: Once a waste container is full or has been in accumulation for the maximum allowed time (typically 90-180 days, depending on the facility's generator status), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[8][12]

  • Documentation: Ensure all necessary paperwork, such as a hazardous waste manifest, is completed accurately. This documentation tracks the waste from its point of generation to its final disposal.[12]

  • Professional Disposal: The licensed waste disposal facility will handle the final treatment and disposal, likely through high-temperature incineration or other approved methods that ensure the complete destruction of the chemical compound.[12]

Visualized Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of 7-Azaspiro[3.5]nonane-2-carboxylic acid.

cluster_0 Phase 1: At the Bench cluster_1 Phase 2: Containerization cluster_2 Phase 3: Accumulation cluster_3 Phase 4: Final Disposal A Generation of 7-Azaspiro[3.5]nonane- 2-carboxylic acid Waste B Wear Full PPE (Gloves, Goggles, Lab Coat) A->B Safety First C Segregate Waste (Solid vs. Liquid) B->C D Select Compatible Container (HDPE or Glass) C->D E Label Container: 'Hazardous Waste' Full Chemical Name Hazards & Date D->E F Store in Designated SAA with Secondary Containment E->F G Keep Container Tightly Closed F->G H Container Full or Time Limit Reached? G->H H->G No I Contact EHS for Pickup H->I Yes J Complete Waste Manifest I->J K Transfer to Licensed Waste Disposal Facility J->K

Caption: Disposal workflow for 7-Azaspiro[3.5]nonane-2-carboxylic acid.

References

  • Emory University. Chemical Waste Disposal Guidelines. [Link]

  • University of St Andrews. Disposal of Chemical Waste - Safety Office. [Link]

  • Lab Manager. Managing Hazardous Chemical Waste in the Lab. [Link]

  • University of the Philippines Diliman. Guidelines for Chemical Waste Disposal. [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance. [Link]

  • Michigan State University. The OSHA Lab Standard and the MSC Chemical Safety Manual. [Link]

  • Princeton University. Laboratory Waste Management Guidelines. [Link]

  • Solvent Recovery Systems. How To Safely Dispose of Chemicals in Your Lab. [Link]

  • Labor Security System. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. [Link]

  • National Science Teaching Association (NSTA). Laboratory Waste Disposal Safety Protocols. [Link]

  • Akiyama Sangyo Co., Ltd. Safety Data Sheet. [Link]

  • WASH in Health Care Facilities. Laboratory Waste Management Guidelines. [Link]

  • U.S. Environmental Protection Agency (EPA). Regulations for Hazardous Waste Generated at Academic Laboratories. [Link]

  • University of Washington. Chemical Waste Disposal Guideline. [Link]

  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. [Link]

  • American Chemical Society (ACS). Regulation of Laboratory Waste. [Link]

  • University of New South Wales (UNSW). Laboratory Hazardous Waste Disposal Guideline – HS321. [Link]

  • Physikalisch-Technische Bundesanstalt. Chemical Waste Management for Laboratories. [Link]

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Handling

Personal protective equipment for handling 7-Azaspiro[3.5]nonane-2-carboxylic acid

Comprehensive Safety and Handling Guide for 7-Azaspiro[3.5]nonane-2-carboxylic Acid Executive Summary 7-Azaspiro[3.5]nonane-2-carboxylic acid and its protected derivatives (such as the Boc-protected variant, CAS: 873924-...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Handling Guide for 7-Azaspiro[3.5]nonane-2-carboxylic Acid

Executive Summary

7-Azaspiro[3.5]nonane-2-carboxylic acid and its protected derivatives (such as the Boc-protected variant, CAS: 873924-12-0) are highly valued spirocyclic building blocks in modern drug discovery[1]. Their unique rigid conformation provides enhanced metabolic stability and altered pharmacokinetic profiles compared to traditional flat heterocycles. However, because this compound acts as an active organic acid and amine, handling it requires strict adherence to safety protocols to mitigate its potential as a dermal and respiratory irritant.

Hazard Profile & Mechanistic Causality

Understanding the chemical nature of 7-Azaspiro[3.5]nonane-2-carboxylic acid is critical for risk mitigation. The presence of both a nitrogen-containing heterocycle and a carboxylic acid group imparts specific reactivity.

  • H302 (Harmful if swallowed): The compound can interact with biological macromolecules, leading to acute systemic toxicity upon ingestion[2].

  • H315 (Causes skin irritation) & H319 (Causes serious eye irritation): The acidic nature of the carboxylic acid moiety, combined with the lipophilic organic framework, allows the molecule to disrupt lipid bilayers in cellular membranes, causing localized inflammation and protein denaturation[3].

  • H335 (May cause respiratory irritation): Supplied typically as a fine powder, the aerodynamic diameter of the particles allows them to deposit in the upper respiratory tract. Upon contact with mucosal moisture, a localized pH shift occurs, triggering acute irritation[3].

Personal Protective Equipment (PPE) Logistics

To establish a self-validating safety system, PPE must be selected based on the specific physicochemical properties of the compound.

Table 1: Required PPE and Operational Rationale

PPE CategorySpecificationMechanistic Rationale
Eye Protection ANSI Z87.1 / EN166 compliant safety gogglesPrevents ocular exposure to airborne dust or accidental solvent splashes during dissolution, protecting sensitive corneal proteins.
Hand Protection Nitrile gloves (Minimum 0.11 mm thickness, EN374)Nitrile provides an excellent chemical barrier against organic acids and prevents dermal absorption and lipid bilayer disruption.
Body Protection Flame-retardant, 100% cotton lab coatProtects underlying clothing from contamination and minimizes static electricity generation, reducing the risk of powder aerosolization.
Respiratory N95 / FFP2 particulate respirator (or Fume Hood)Filters out fine particulate matter to prevent inhalation and subsequent mucosal pH shifts (mitigates H335).

Experimental Workflow: Safe Handling & Solution Preparation

Because 7-Azaspiro[3.5]nonane-2-carboxylic acid is prone to static charge, improper handling can lead to rapid aerosolization. Follow this validated step-by-step methodology for safe dissolution.

Step-by-Step Methodology:

  • Preparation: Ensure the chemical fume hood is operational with a face velocity of 80-100 fpm. Don all required PPE (Table 1).

  • Static Mitigation: Use an anti-static ionizer or a grounded anti-static weighing spatula to neutralize the powder's electrostatic charge before transfer.

  • Weighing: Tare a clean, dry glass vial on an analytical balance. Carefully transfer the required mass of the compound, keeping the container close to the balance pan to minimize drop height.

  • Dissolution: Inside the fume hood, add the appropriate solvent (e.g., DMSO for biological assays, or an aqueous buffer). Cap the vial securely and vortex until complete dissolution is achieved.

  • Storage: Label the vial clearly with the compound name, concentration, and date. Store the solid or stock solution tightly sealed in a dry, well-ventilated area at 2-8°C to maintain chemical stability[2].

Workflow N1 1. Fume Hood Prep N2 2. Static Mitigation N1->N2 N3 3. Weighing N2->N3 N4 4. Dissolution N3->N4 N5 5. Storage (2-8°C) N4->N5

Standard workflow for safe handling of 7-Azaspiro[3.5]nonane-2-carboxylic acid.

Emergency Response & Spill Management

A rapid, systematic response is essential to contain exposure and prevent cross-contamination in the laboratory.

Step-by-Step Spill Protocol:

  • Evacuate & Assess: Immediately step back from the spill. Assess if the spill is manageable (e.g., < 50g) and confined to the fume hood.

  • Containment: Cover the spilled powder with damp absorbent paper to prevent dust generation. Do NOT dry sweep , as this will aerosolize the irritant.

  • Neutralization & Cleaning: Wipe the area with a mild alkaline solution (e.g., 1% sodium bicarbonate) to neutralize residual carboxylic acid. Follow up with standard soap and water.

  • Waste Segregation: Place all contaminated materials (wipes, gloves, and absorbent pads) into a designated, labeled hazardous waste container.

SpillResponse Detect Spill Detected Assess Assess Volume Detect->Assess Contain Dampen & Contain Assess->Contain Clean Neutralize & Clean Contain->Clean Dispose Hazardous Waste Clean->Dispose

Logical decision tree for managing localized chemical spills in the laboratory.

Disposal Plan

Improper disposal of spirocyclic building blocks can lead to environmental contamination and regulatory violations.

  • Solid Waste: Must be disposed of via a licensed hazardous waste contractor. Incineration is the preferred method for organic compounds containing nitrogen, provided the facility is equipped with an afterburner and scrubber to manage NOx emissions.

  • Liquid Waste: Aqueous or organic solutions containing the compound must not be poured down the drain. Collect in clearly labeled, chemically compatible waste carboys (segregate into halogenated or non-halogenated streams depending on the dissolution solvent used).

References

  • 7-(Prop-2-enoyl)-7-azaspiro(3.5)nonane-2-carboxylic acid Compound Summary. PubChem. Available at:[Link]

Sources

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